molecular formula C15H18O8 B15592160 cis-Melilotoside CAS No. 2446-60-8

cis-Melilotoside

Cat. No.: B15592160
CAS No.: 2446-60-8
M. Wt: 326.30 g/mol
InChI Key: GVRIYIMNJGULCZ-QLFWQTQQSA-N
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Description

2-(beta-D-glucosyloxy)-cis-cinnamic acid is a beta-D-glucoside consisting of cis-2-coumaric acid having a beta-D-glucosyl residue attached to the phenolic hydroxy group. It is functionally related to a cis-2-coumaric acid. It is a conjugate acid of a 2-(beta-D-glucosyloxy)-cis-cinnamate.
cis-coumarinic acid-beta-D-glucoside has been reported in Dendrobium and Homo sapiens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2446-60-8

Molecular Formula

C15H18O8

Molecular Weight

326.30 g/mol

IUPAC Name

(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5-/t10-,12-,13+,14-,15-/m1/s1

InChI Key

GVRIYIMNJGULCZ-QLFWQTQQSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of cis-Melilotoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Melilotoside (B1236938), a naturally occurring phenolic glycoside, is a key intermediate in the biosynthesis of coumarin (B35378) in certain plant species. Understanding its formation is crucial for metabolic engineering efforts aimed at producing coumarins with diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It integrates findings from studies on the general phenylpropanoid pathway, the enzymatic glucosylation of hydroxycinnamic acids, and the stereochemical isomerization of melilotoside. This document presents the proposed pathway, summarizes key enzymatic data, provides detailed experimental protocols for relevant assays, and includes visualizations to facilitate a deeper understanding of the molecular processes involved.

Introduction

Coumarins are a class of benzopyrone secondary metabolites widely distributed in the plant kingdom, exhibiting a broad range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The biosynthesis of coumarin in plants such as sweet clover (Melilotus alba) proceeds through the formation of its glucoside precursor, this compound (cis-β-D-glucosyl-2-hydroxycinnamic acid). The elucidation of this pathway is of significant interest for the biotechnological production of coumarin and its derivatives. This guide details the constituent steps of this compound biosynthesis, from the initial phenylpropanoid pathway to the final stereochemical configuration.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, followed by hydroxylation, glucosylation, and isomerization. While the initial steps are well-characterized, the precise sequence and enzymatic control of the final steps are based on current evidence and logical inference.

The General Phenylpropanoid Pathway: Synthesis of Cinnamic Acid

The pathway commences with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid through the action of Phenylalanine Ammonia-Lyase (PAL) . This is a key entry point into phenylpropanoid metabolism.

Ortho-Hydroxylation to form trans-2-Hydroxycinnamic Acid

trans-Cinnamic acid undergoes ortho-hydroxylation to yield trans-2-hydroxycinnamic acid (o-coumaric acid). This reaction is catalyzed by Cinnamate-2-Hydroxylase (C2H) , a cytochrome P450-dependent monooxygenase.

Glucosylation of trans-2-Hydroxycinnamic Acid

The phenolic hydroxyl group of trans-2-hydroxycinnamic acid is then glycosylated to form trans-melilotoside. This reaction utilizes uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the sugar donor and is catalyzed by 2-coumarate O-β-glucosyltransferase (EC 2.4.1.114) . It is critical to note that this enzyme has been shown to be specific for the trans-isomer and does not act on cis-2-hydroxycinnamic acid.[1]

Isomerization to this compound

The final step in the proposed pathway is the isomerization of trans-melilotoside to this compound. Evidence suggests that this conversion can be induced by ultraviolet light, indicating a potential photoisomerization mechanism in planta. While an enzyme, a putative "melilotoside isomerase," may catalyze this reaction in vivo, it has not yet been isolated or characterized. Therefore, this step remains a key area for future research.

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin_branch Coumarin Branch L-Phenylalanine L-Phenylalanine trans-Cinnamic_Acid trans-Cinnamic_Acid L-Phenylalanine->trans-Cinnamic_Acid PAL trans-2-Hydroxycinnamic_Acid trans-2-Hydroxycinnamic Acid trans-Cinnamic_Acid->trans-2-Hydroxycinnamic_Acid C2H trans-Melilotoside trans-Melilotoside trans-2-Hydroxycinnamic_Acid->trans-Melilotoside 2-coumarate O-β-glucosyltransferase (EC 2.4.1.114) + UDP-Glucose This compound This compound trans-Melilotoside->this compound Isomerase (putative) or Photoisomerization

Figure 1: Proposed biosynthesis pathway of this compound.

Quantitative Data

Specific kinetic data for the enzymes directly involved in the final steps of this compound biosynthesis are limited. The following table summarizes available information for related and key enzymes in the pathway.

EnzymeSubstrateKm (µM)VmaxSource OrganismReference
2-coumarate O-β-glucosyltransferasetrans-2-hydroxycinnamateNot reportedNot reportedMelilotus alba[1]
cis-p-coumarate glucosyltransferasecis-p-coumarateNot reportedNot reportedSphagnum fallax

Note: The lack of specific kinetic data for the key enzymes highlights a significant gap in the current understanding of the pathway's regulation and efficiency.

Experimental Protocols

The following protocols provide a general framework for the assay and characterization of the key enzyme activities in the proposed this compound biosynthetic pathway.

Preparation of Crude Enzyme Extract
  • Harvest fresh plant tissue (e.g., young leaves of Melilotus alba).

  • Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpyrrolidone).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant as the crude enzyme extract. For membrane-bound enzymes like C2H, the pellet can be further processed.

Crude_Enzyme_Extraction_Workflow Start Start Plant_Tissue Fresh Plant Tissue Start->Plant_Tissue Grinding Grind in Liquid N2 Plant_Tissue->Grinding Homogenization Homogenize in Extraction Buffer Grinding->Homogenization Centrifugation Centrifuge (15,000 x g, 20 min, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant (Crude Soluble Enzyme Extract) Centrifugation->Supernatant Pellet Pellet (Membrane Fraction) Centrifugation->Pellet End End Supernatant->End

Figure 2: Workflow for crude enzyme extraction.
Assay for 2-coumarate O-β-glucosyltransferase Activity

This assay measures the formation of trans-melilotoside from trans-2-hydroxycinnamic acid and UDP-glucose.

  • Reaction Mixture (100 µL):

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 2 mM trans-2-hydroxycinnamic acid (substrate)

    • 5 mM UDP-glucose (co-substrate)

    • 50 µL crude enzyme extract

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 20 µL of 6 M HCl.

  • Extraction: Extract the product with 200 µL of ethyl acetate (B1210297).

  • Analysis: Analyze the ethyl acetate extract by HPLC or LC-MS to quantify the formation of trans-melilotoside. A standard curve of authentic trans-melilotoside should be used for quantification.

Assay for Melilotoside Isomerase Activity

This assay is designed to detect the conversion of trans-melilotoside to this compound.

  • Reaction Mixture (100 µL):

    • 50 mM Phosphate buffer (pH 7.0)

    • 1 mM trans-melilotoside (substrate)

    • 50 µL crude enzyme extract

  • Incubation: Incubate the mixture at 30°C for various time points (e.g., 0, 15, 30, 60 minutes). A parallel control reaction without the enzyme extract should be run to account for non-enzymatic isomerization.

  • Termination and Extraction: Stop the reaction and extract as described in section 4.2.

  • Analysis: Analyze the extract by HPLC, monitoring for the appearance of the this compound peak and a corresponding decrease in the trans-melilotoside peak. The two isomers should have distinct retention times.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to proceed through the general phenylpropanoid pathway to form trans-2-hydroxycinnamic acid, which is then glucosylated to trans-melilotoside, followed by isomerization to the cis-form. While the initial steps are well-established, the final isomerization step requires further investigation to determine if it is an enzymatically controlled or a photochemical process in vivo. The isolation and characterization of a putative "melilotoside isomerase" would be a significant advancement in understanding coumarin biosynthesis. Furthermore, detailed kinetic analysis of the involved enzymes is necessary for a complete quantitative understanding of the pathway's flux and regulation. This knowledge will be invaluable for the metabolic engineering of plants and microorganisms for the enhanced production of pharmacologically important coumarins.

References

A Deep Dive into the Stereochemistry and Biological Significance of cis- and trans-Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotoside (B1233622), a phenolic glycoside found predominantly in plants of the Melilotus genus (sweet clover), exists as two key stereoisomers: cis-Melilotoside ((Z)-3-[2-(β-D-glucopyranosyloxy)phenyl]propenoic acid) and trans-Melilotoside ((E)-3-[2-(β-D-glucopyranosyloxy)phenyl]propenoic acid). The geometric isomerism centered around the carbon-carbon double bond of the o-coumaric acid moiety dictates not only the three-dimensional structure of these molecules but also significantly influences their biochemical pathways and biological activities. This technical guide provides a comprehensive overview of the stereochemistry of cis- and trans-Melilotoside, summarizes the current understanding of their respective biological activities, details relevant experimental protocols, and visualizes the key biosynthetic pathway that interconverts these two isomers. A notable gap in the existing literature is the lack of direct quantitative comparisons of the biological activities of these two stereoisomers, a critical area for future research.

Stereochemistry and Structural Elucidation

The fundamental difference between cis- and trans-Melilotoside lies in the spatial arrangement of the substituents attached to the double bond of the propenoic acid side chain. In trans-Melilotoside, the carboxyl group and the phenyl ring are on opposite sides of the double bond, resulting in an (E) configuration. Conversely, in this compound, these groups are on the same side, leading to a (Z) configuration. This seemingly subtle difference in geometry has profound implications for the molecule's overall shape, stability, and interaction with biological macromolecules.

The structural elucidation of these isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J) of the vinyl protons in the 1H NMR spectrum are diagnostic for differentiating between the cis and trans isomers. Typically, the trans isomer exhibits a larger coupling constant (around 16 Hz) for the vinyl protons compared to the cis isomer (around 12 Hz).

Table 1: Physicochemical Properties of cis- and trans-Melilotoside

PropertyThis compoundtrans-Melilotoside
Systematic Name (2Z)-3-[2-(β-D-glucopyranosyloxy)phenyl]propenoic acid(2E)-3-[2-(β-D-glucopyranosyloxy)phenyl]propenoic acid
Molecular Formula C₁₅H₁₈O₈C₁₅H₁₈O₈
Molecular Weight 326.30 g/mol 326.30 g/mol
CAS Number 2446-60-8618-67-7
Appearance Amorphous powderAmorphous powder

Comparative Biological Activities

While both isomers are present in nature, their biological activities are not extensively and directly compared in the scientific literature. The available data primarily focuses on the individual properties of each isomer.

Antioxidant Activity

The phenolic hydroxyl group in the o-coumaric acid moiety suggests that both isomers should possess antioxidant properties by acting as free radical scavengers. However, quantitative data directly comparing the antioxidant capacity of cis- and trans-Melilotoside, for instance through DPPH or ABTS assays, is currently lacking. Studies on related hydroxycinnamic acids and their glycosides indicate that the trans isomers are generally more stable and often exhibit slightly higher antioxidant activity, though this cannot be definitively extrapolated to melilotosides without direct experimental evidence.

Antiprotozoal Activity

Research has indicated that this compound exhibits moderate antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. A specific study reported an IC₅₀ value for this activity. To date, no comparable antiprotozoal activity data has been published for trans-Melilotoside, representing a significant knowledge gap.

Table 2: Quantitative Biological Activity Data for Melilotoside Isomers

Biological ActivityIsomerTest SystemIC₅₀Reference
AntiprotozoalThis compoundTrypanosoma cruzi78.2 µg/mL[Source Not Found]
Antiprotozoaltrans-MelilotosideTrypanosoma cruziData not available
AntioxidantThis compoundVarious assaysData not available
Antioxidanttrans-MelilotosideVarious assaysData not available

Biosynthesis and Interconversion: The Coumarin (B35378) Pathway

In sweet clover (Melilotus species), trans-Melilotoside is the biosynthetic precursor to coumarin, a compound known for its sweet scent and anticoagulant properties. The conversion of trans-Melilotoside to coumarin involves a critical isomerization step to the cis form, which is then followed by lactonization. This process can be initiated by either light or enzymatic action.

The enzyme COUMARIN SYNTHASE (COSY) has been identified as a key player in this pathway. It catalyzes both the trans to cis isomerization of the o-hydroxycinnamoyl-CoA thioester and the subsequent lactonization to form the coumarin scaffold. This enzymatic pathway is particularly crucial in plant tissues that are not exposed to light, such as the roots.

Coumarin_Biosynthesis cluster_enzymatic Enzymatic Pathway trans_Melilotoside trans-Melilotoside cis_Melilotoside This compound trans_Melilotoside->cis_Melilotoside COSY Enzyme (trans-cis isomerization) trans_Melilotoside->cis_Melilotoside Sunlight (UV) Coumarinic_Acid_Glucoside Coumarinic Acid Glucoside cis_Melilotoside->Coumarinic_Acid_Glucoside β-glucosidase Coumarin Coumarin Coumarinic_Acid_Glucoside->Coumarin Spontaneous Lactonization

Biosynthesis of Coumarin from trans-Melilotoside.

Experimental Protocols

Isolation and Separation of cis- and trans-Melilotoside from Melilotus alba

This protocol outlines a general procedure for the extraction and separation of melilotoside isomers from sweet clover.

  • Extraction:

    • Air-dried and powdered aerial parts of Melilotus alba are macerated with 80% methanol (B129727) at room temperature for 24 hours.

    • The extract is filtered and the solvent is evaporated under reduced pressure to yield a crude extract.

    • The crude extract is then suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297) to remove non-polar and moderately polar compounds. The aqueous layer containing the glycosides is retained.

  • Chromatographic Separation:

    • The aqueous extract is subjected to column chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, 100% methanol).

    • Fractions are monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (10:2:1, v/v/v) and visualized under UV light (254 nm and 365 nm).

    • Fractions containing melilotosides are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

    • A gradient elution system of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically employed to separate the cis and trans isomers. The elution order may vary depending on the specific column and gradient conditions.

General Procedure for the Synthesis of Melilotoside Isomers

A general synthetic approach involves the glucosylation of the corresponding o-coumaric acid isomer.

  • Synthesis of trans-o-Coumaric Acid:

  • Synthesis of cis-o-Coumaric Acid:

    • cis-o-Coumaric acid can be obtained by the irradiation of a solution of trans-o-coumaric acid with UV light. The isomers can then be separated by chromatography.

  • Glucosylation (Koenigs-Knorr Reaction):

    • The hydroxyl group of the protected o-coumaric acid is reacted with acetobromo-α-D-glucose in the presence of a promoter such as silver oxide or mercury(II) cyanide in an anhydrous solvent like dichloromethane (B109758) or acetonitrile.

    • Subsequent deprotection of the acetyl groups from the glucose moiety, typically using a base like sodium methoxide (B1231860) in methanol, yields the desired melilotoside isomer.

Experimental_Workflow cluster_isolation Isolation from Natural Source cluster_synthesis Chemical Synthesis Plant_Material Melilotus alba Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography (HP-20) Partitioning->Column_Chromatography HPLC Preparative HPLC (C18) Column_Chromatography->HPLC Isomers cis- & trans-Melilotoside HPLC->Isomers Starting_Materials Salicylaldehyde & Acetic Anhydride Perkin_Reaction Perkin Reaction Starting_Materials->Perkin_Reaction trans_Coumaric_Acid trans-o-Coumaric Acid Perkin_Reaction->trans_Coumaric_Acid UV_Irradiation UV Irradiation trans_Coumaric_Acid->UV_Irradiation Glucosylation Glucosylation trans_Coumaric_Acid->Glucosylation cis_Coumaric_Acid cis-o-Coumaric Acid UV_Irradiation->cis_Coumaric_Acid cis_Coumaric_Acid->Glucosylation Deprotection Deprotection Glucosylation->Deprotection Synthetic_Isomers cis- or trans-Melilotoside Deprotection->Synthetic_Isomers

Workflow for obtaining cis- and trans-Melilotoside.

Future Directions and Conclusion

The study of cis- and trans-Melilotoside presents a compelling area for further investigation, particularly for drug development professionals. The current body of research clearly establishes the stereochemical differences and the biosynthetic relationship between these two isomers. However, the significant gap in direct comparative biological activity data hinders a full understanding of their respective pharmacological potential.

Future research should prioritize the following:

  • Direct Comparative Biological Assays: Conducting head-to-head studies on the antioxidant, antiprotozoal, anti-inflammatory, and other relevant biological activities of purified cis- and trans-Melilotoside to obtain quantitative data (e.g., IC₅₀, EC₅₀ values).

  • Elucidation of Molecular Targets: Investigating the specific molecular targets and mechanisms of action for any observed biological activities of each isomer.

  • Optimization of Synthetic Protocols: Developing and optimizing high-yield, stereoselective synthetic routes for both isomers to facilitate further research and potential large-scale production.

  • Involvement in Plant Defense: Further exploring the role of melilotoside isomers in plant defense signaling pathways beyond the coumarin biosynthesis, as they may act as signaling molecules themselves.

Antiprotozoal Activity of cis-Melilotoside Against Trypanosoma cruzi: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The limitations of current therapies necessitate the exploration of novel chemical entities with trypanocidal activity. Natural products represent a promising reservoir for such discoveries. This technical guide focuses on the antiprotozoal activity of cis-Melilotoside, an o-coumaric acid derivative, against T. cruzi. While research on this specific compound is in its early stages, this document consolidates the available quantitative data, details the experimental methodologies for its activity assessment, and explores its potential mechanism of action based on related compounds.

Quantitative Data

The in vitro antiprotozoal activity of this compound against Trypanosoma cruzi has been documented in a study by Atay et al. (2016). The key quantitative finding is summarized in the table below.

Compound NameOrganismFormIC50 (µg/mL)IC50 (µM)Reference
This compoundTrypanosoma cruziAmastigotes78.2~240.5[Atay et al., 2016]

Note: The molecular weight of this compound (C15H18O8) is approximately 326.3 g/mol , used for the µM conversion.

Experimental Protocols

The methodology for determining the in vitro antiprotozoal activity of this compound against Trypanosoma cruzi was based on the protocol described by Kirmizibekmez et al. (2011).

In Vitro Assay for Trypanosoma cruzi

This assay determines the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote form of the parasite.

Materials:

  • Trypanosoma cruzi (e.g., Tulahuen strain expressing β-galactosidase)

  • L6 rat skeletal myoblast cells (host cells)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP-40)

  • Test compound (this compound)

  • Reference drug (e.g., Benznidazole)

  • 96-well microtiter plates

Procedure:

  • Host Cell Seeding: L6 cells are seeded in 96-well microtiter plates at a density of 2 x 10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 2 mM L-glutamine. The plates are incubated for 24 hours to allow for cell adhesion.

  • Parasite Infection: After 24 hours, the host cells are infected with T. cruzi trypomastigotes at a parasite to cell ratio of 5:1.

  • Compound Addition: 48 hours post-infection, the medium is removed and replaced with fresh medium containing serial dilutions of the test compound (this compound) or the reference drug.

  • Incubation: The plates are incubated for an additional 96 hours.

  • Lysis and Substrate Addition: After the incubation period, 10 µL of a solution containing 500 µM CPRG and 0.1% NP-40 is added to each well.

  • Colorimetric Reading: The plates are incubated for 4 hours at 37°C, and the absorbance is measured at 540 nm using a microplate reader. The color change from yellow to red/purple indicates the presence of β-galactosidase activity, which is proportional to the number of viable parasites.

  • IC50 Determination: The percentage inhibition is calculated for each concentration, and the IC50 value is determined by regression analysis.

G cluster_prep Assay Preparation cluster_treatment Compound Treatment & Incubation cluster_readout Assay Readout & Analysis seed Seed L6 Host Cells (2x10³ cells/well) incubate1 Incubate 24h seed->incubate1 infect Infect with T. cruzi (5:1 parasite:cell) incubate1->infect incubate2 Incubate 48h infect->incubate2 add_compound Add this compound (Serial Dilutions) incubate2->add_compound incubate3 Incubate 96h add_compound->incubate3 add_cprg Add CPRG/NP-40 incubate3->add_cprg incubate4 Incubate 4h add_cprg->incubate4 read Measure Absorbance (540 nm) incubate4->read calculate Calculate IC50 read->calculate

Experimental workflow for the in vitro T. cruzi amastigote assay.

Potential Mechanism of Action

The precise molecular mechanism of this compound's activity against Trypanosoma cruzi has not been elucidated. However, studies on structurally related p-coumaric acid derivatives provide insights into a plausible multi-target mechanism of action[1][2].

Induction of Oxidative Stress and Mitochondrial Dysfunction

One of the proposed mechanisms for the trypanocidal activity of coumaric acid derivatives is the induction of oxidative stress within the parasite[1][2]. This involves an increase in the production of reactive oxygen species (ROS), which can lead to a loss of the mitochondrial membrane potential[1][2]. The resulting mitochondrial dysfunction disrupts the parasite's energy metabolism and can trigger cell death pathways.

G cluster_pathway Proposed Mechanism of Action cis_mel This compound ros Increased ROS Production cis_mel->ros mito Mitochondrial Membrane Potential Depolarization ros->mito death Necrotic Cell Death mito->death

Proposed pathway of oxidative stress-induced cell death in T. cruzi.
Enzyme Inhibition

Molecular docking studies on p-coumaric acid derivatives have suggested potential interactions with key enzymes in T. cruzi that are essential for its survival and proliferation[1][2]. These include:

  • Cruzain: The major cysteine protease of T. cruzi, crucial for its replication and invasion of host cells.

  • Aldo-keto reductases (AKR): A family of enzymes involved in various metabolic pathways.

Inhibition of these enzymes by this compound could disrupt critical biological processes in the parasite, leading to its demise.

G cluster_targets Potential Enzymatic Targets cis_mel This compound cruzain Cruzain cis_mel->cruzain Inhibition akr Aldo-keto Reductases cis_mel->akr Inhibition

References

The Potential Bioactivity of cis-Melilotoside Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Bioactivity, and Signaling Pathways of Coumaric Acid Glucosides

Introduction

Cis-Melilotoside, a phenolic glycoside, is the cis-isomer of o-coumaric acid β-D-glucoside. It belongs to the broader class of hydroxycinnamic acids, which are abundant in the plant kingdom and have garnered significant interest for their diverse biological activities. While research directly focusing on the derivatives of this compound is nascent, the known bioactivities of its parent compound, its trans-isomer (Melilotoside), and the structurally related p-coumaric acid and its glycosides provide a strong foundation for exploring the therapeutic potential of this class of molecules. This technical guide aims to consolidate the existing knowledge on this compound and its related compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential bioactivities, synthetic methodologies, and implicated signaling pathways.

Known Bioactivity of Melilotoside and its Isomers

Direct studies on this compound have revealed its potential as a potent antioxidant.[1][2] Furthermore, it has demonstrated moderate antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with a reported IC50 of 78.2 µg/mL.[1] Its trans-isomer, Melilotoside, has been associated with a wider range of pharmacological effects, including antioxidant, anti-inflammatory, and antibacterial properties.[3]

The bioactivity of these compounds is often attributed to the phenolic structure of the coumaric acid moiety, which can effectively scavenge free radicals. The glycosidic linkage can influence the compound's solubility, stability, and pharmacokinetic profile.[4]

Quantitative Bioactivity Data

To facilitate comparative analysis, the following table summarizes the available quantitative bioactivity data for this compound and various derivatives of the structurally similar p-coumaric acid. The data for p-coumaric acid derivatives are included to provide a predictive framework for the potential activities of this compound derivatives.

Compound/DerivativeBioactivityCell Line/AssayIC50/EC50Reference(s)
This compound AntiprotozoalTrypanosoma cruzi78.2 µg/mL[1]
p-Coumaric acid Anti-proliferativeCaco-21.5 mmol/L[5]
p-Coumaric acid Anti-proliferativeECV3045 mmol/L[5]
p-Coumaric acid CytotoxicityNeuroblastoma N2a104 µmol/L[5]
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CA Anti-proliferativeA549 (Lung Cancer)37.73 µg/mL[5]
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CA Anti-proliferativeNCI-H1299 (Lung Cancer)50.6 µg/mL[5]
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CA Anti-proliferativeHCC827 (Lung Cancer)62.0 µg/mL[5]
Kaempferol-3-(6″-coumaroyl glucoside) CytotoxicityMCF7 (Breast Cancer)6.9 µmol/L[5]
Kaempferol-3-(6″-coumaroyl glucoside) CytotoxicityHepG2 (Liver Cancer)32.6 µmol/L[5]

Experimental Protocols: Synthesis of Coumaric Acid Glycosides

The synthesis of this compound derivatives can be approached through modifications of established protocols for other coumaric acid glycosides. Below are detailed methodologies for both enzymatic and chemical synthesis that can be adapted for this purpose.

Enzymatic Synthesis of p-Coumaroyl-β-D-glucose

This protocol utilizes a uridine (B1682114) diphosphate-dependent glycosyltransferase (UGT) to catalyze the transfer of glucose from UDP-glucose to p-coumaric acid.[4]

Materials:

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine p-coumaric acid (e.g., 1 mM final concentration) and UDP-glucose (e.g., 1.5 mM final concentration) in the reaction buffer.

  • Enzyme Addition: Initiate the reaction by adding the UGT enzyme to the mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the UGT enzyme (e.g., 30°C) for a predetermined duration (e.g., 1-24 hours), with gentle agitation.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol or another organic solvent.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

  • Purification: Purify the supernatant containing the p-Coumaroyl-β-D-glucose using a semi-preparative HPLC system with a C18 column. A common mobile phase gradient is water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Analysis: Confirm the identity and purity of the product using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Procedure for Chemical Synthesis of p-Coumaric Acid Amides/Anilides

This method can be adapted to create amide derivatives of this compound.[6]

Materials:

  • p-Coumaric acid (or a protected this compound precursor)

  • Thionyl chloride

  • Appropriate amine or aniline

  • Anhydrous solvent (e.g., benzene (B151609) or toluene)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ether)

Procedure:

  • Acid Chloride Formation: Reflux a mixture of p-coumaric acid and thionyl chloride in an anhydrous solvent until the evolution of hydrogen chloride gas ceases.

  • Solvent Removal: Remove the excess thionyl chloride by distillation.

  • Amidation/Anilidation: Dissolve the resulting acid chloride in a suitable solvent and add the desired amine or aniline. Stir the mixture, and if necessary, heat to complete the reaction.

  • Work-up: Wash the reaction mixture with a sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Extract the product with an organic solvent like ether.

  • Purification: Evaporate the solvent to yield the crude product, which can be further purified by recrystallization.

Potential Signaling Pathways

While the direct signaling pathways modulated by this compound derivatives are yet to be elucidated, the known mechanisms of p-coumaric acid and other coumarin (B35378) derivatives offer valuable insights into their potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. p-Coumaric acid has been shown to suppress NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines.[5][7] It is plausible that this compound derivatives could exert anti-inflammatory effects through a similar mechanism.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, Cytokines IKK IKK Stimuli->IKK Activates cis_Melilotoside_Derivatives This compound Derivatives cis_Melilotoside_Derivatives->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB_active NF-κB (Active) IkB->NFkB_active Degradation releases NFkB NF-κB DNA DNA NFkB_active->DNA Translocates & Binds Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. p-Coumaric acid has been shown to activate AMPK in peripheral tissues while inhibiting it in the hypothalamus, suggesting a role in glucose metabolism and appetite regulation.[8][9] Derivatives of this compound could potentially modulate this pathway, offering therapeutic avenues for metabolic disorders.

AMPK_Pathway cluster_upstream Upstream Signals cluster_modulation Modulation cluster_core Core Pathway cluster_downstream Downstream Effects High_AMP High AMP/ATP ratio AMPK AMPK High_AMP->AMPK Activates cis_Melilotoside_Derivatives This compound Derivatives cis_Melilotoside_Derivatives->AMPK Potentially Modulates Anabolic Anabolic Pathways (e.g., fatty acid synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., glucose uptake, fatty acid oxidation) AMPK->Catabolic Activates

Caption: Potential modulation of the AMPK signaling pathway by this compound derivatives.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Some coumarin derivatives are known to activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes.[10] This suggests that this compound derivatives could also exert their antioxidant effects through this mechanism.

Nrf2_Pathway cluster_stimulus Cellular Stress cluster_activation Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates cis_Melilotoside_Derivatives This compound Derivatives cis_Melilotoside_Derivatives->Keap1 Potentially Inactivates Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2_active Nrf2 (Active) Keap1->Nrf2_active Dissociation releases Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates & Binds Genes Antioxidant & Detoxification Gene Expression ARE->Genes Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening cluster_outcome Outcome Start This compound Scaffold Synthesis Chemical or Enzymatic Derivatization Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Antioxidant, Cytotoxicity) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Anti-inflammatory, a-glucosidase inhibition) Primary_Screening->Secondary_Screening Active Compounds Mechanism_Study Mechanism of Action (Signaling Pathway Analysis) Secondary_Screening->Mechanism_Study Promising Hits Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

References

Methodological & Application

Application Note: Extraction and Purification of cis-Melilotoside from Melilotus Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melilotus species, commonly known as sweet clover, are a source of various bioactive compounds. Among these is cis-melilotoside (B1236938) (cis-coumaric acid-2-O-β-D-glucopyranoside), a precursor to coumarin, which is formed upon enzymatic hydrolysis and cyclization when the plant tissue is damaged. Coumarin and its derivatives exhibit a range of pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the seeds of Melilotus officinalis.

Data Presentation

The following table summarizes the quantitative data from a representative study on the extraction of compounds from Melilotus officinalis seeds.

Extraction/Fractionation StepStarting Material (g)Yield (mg)Yield (%)Reference
Methanol (B129727) ExtractionNot specified--[1]
Acetone-insoluble fraction from MeOH extract20001256.25[1]
Purified this compound from acetone-insoluble fraction501224.0[1]
Ethyl acetate (B1210297) fraction from MeOH extract200065032.5[1]
Purified Coumarin from ethyl acetate fraction5515.828.7[1]

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from Melilotus officinalis seeds, based on established laboratory procedures[1][2].

Materials and Reagents
  • Plant Material: Dried seeds of Melilotus officinalis.

  • Solvents:

    • Methanol (MeOH), analytical grade

    • Acetone, analytical grade

    • Chloroform (B151607) (CHCl₃), analytical grade

  • Stationary Phases for Chromatography:

    • Sephadex LH-20

  • Equipment:

    • Grinder or mill

    • Soxhlet apparatus (or maceration equipment)

    • Rotary evaporator

    • Glass chromatography columns

    • Fraction collector

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • NMR spectrometer

    • UV-Vis spectrophotometer

    • FTIR spectrometer

    • Melting point apparatus

Extraction of Crude Methanol Extract
  • Sample Preparation: Grind the dried seeds of Melilotus officinalis into a fine powder.

  • Maceration:

    • Soak the powdered seeds in methanol at room temperature for 72 hours.

    • Filter the extract using Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Isolation of this compound

Two primary purification pathways can be followed from the crude methanol extract.

Pathway 1: Acetone Fractionation followed by Column Chromatography [1][2]

  • Acetone Fractionation:

    • Dissolve 2 grams of the crude methanol extract in 100 mL of acetone.

    • Filter the solution to separate the acetone-soluble and acetone-insoluble fractions.

    • Collect the acetone-insoluble material (precipitate) and dry it. This fraction is enriched with more polar compounds, including this compound.

  • Sephadex LH-20 Column Chromatography:

    • Prepare a column with Sephadex LH-20 as the stationary phase.

    • Equilibrate the column with the mobile phase, a 2:1 mixture of chloroform and methanol (CHCl₃:MeOH).

    • Dissolve 50 mg of the acetone-insoluble fraction in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the CHCl₃:MeOH (2:1) mixture, collecting fractions.

    • Monitor the fractions using TLC.

    • Combine the fractions containing the pure compound.

    • Evaporate the solvent to yield purified this compound as white crystals.

Pathway 2: Liquid-Liquid Extraction followed by Preparative TLC [1]

  • Liquid-Liquid Extraction:

    • Dissolve 2 grams of the crude methanol extract in 200 mL of a 1:1 methanol-water (MeOH:H₂O) solution.

    • Extract this solution with 300 mL of ethyl acetate in a separatory funnel.

    • Separate the layers. The aqueous layer will contain the more polar this compound. (Note: The reference indicates purification of other compounds from the ethyl acetate layer; for this compound, the aqueous fraction should be processed further, though this specific pathway for its isolation is less detailed in the source).

Characterization of this compound

The identity and purity of the isolated compound can be confirmed by various spectroscopic methods[1][2].

  • Melting Point: The melting point should be determined and compared with the literature value (126-127 °C).[1][2]

  • UV-Vis Spectroscopy: In methanol, this compound exhibits a maximum absorption (λmax) at 261 nm.[1]

  • FTIR Spectroscopy: The IR spectrum (KBr) should show characteristic absorption bands at approximately 3391 (O-H), 2926 (C-H), 1691 (C=O), and 1636 (C=C) cm⁻¹.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR data should be acquired and compared with published data for this compound. The anomeric proton of the β-glucose moiety typically appears as a doublet around δ 5.05 with a coupling constant (J) of approximately 7.2 Hz.[1]

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow Figure 1. Workflow for this compound Extraction plant Melilotus officinalis Seeds powder Powdered Seeds plant->powder Grinding extraction Methanol Extraction (Maceration, 72h) powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract acetone_frac Acetone Fractionation crude_extract->acetone_frac insoluble Acetone-Insoluble Fraction acetone_frac->insoluble Precipitate column_chrom Sephadex LH-20 Column (CHCl3:MeOH, 2:1) insoluble->column_chrom fractions Collected Fractions column_chrom->fractions pure_compound Purified this compound fractions->pure_compound Evaporation characterization Spectroscopic Characterization (NMR, UV, IR, MP) pure_compound->characterization

References

Application Notes & Protocols: HPLC Quantification of cis-Melilotoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Melilotoside (B1236938), the glucoside of cis-o-hydroxycinnamic acid, is a naturally occurring phenolic compound found in various plants, notably in species of the Melilotus genus (sweet clover). The quantification of this compound is crucial for researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities and its role as a precursor to coumarin, a compound with significant anticoagulant properties. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the reliable quantification of this compound in plant extracts. The protocols are designed for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the reported content of o-coumaric acid glycoside, which includes this compound, in different parts of Melilotus species. These values can serve as a reference for expected concentrations in plant extracts.

Plant SpeciesPlant PartCompoundConcentration (mg/g of dry weight)Reference
Melilotus albusDried Leaveso-coumaric acid glycoside0.61 - 2.01[1]
Melilotus albusFresh Leaveso-coumaric acid glycoside0.49 - 2.96[1]
Melilotus officinalisDried Leaveso-coumaric acid glycosideNot specified[1]
Melilotus officinalisFresh Leaveso-coumaric acid glycosideNot specified[1]

Note: The concentration of this compound can vary depending on the plant's age, growing conditions, and the specific extraction method used. It is also crucial to protect samples from light during and after extraction, as UV radiation can cause the conversion of the trans-isomer to the cis-isomer.[2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes an optimized method for extracting this compound while minimizing isomerization and degradation.

Materials and Reagents:

  • Fresh or dried plant material (e.g., leaves, flowers of Melilotus sp.)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Mortar and pestle or grinder

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or nylon)

  • Amber vials

Procedure:

  • Grinding: Grind the dried plant material to a fine powder using a mortar and pestle or a grinder. For fresh material, flash-freeze with liquid nitrogen before grinding.

  • Extraction Solvent: Prepare an extraction solvent of 80% methanol in water (v/v).

  • Extraction:

    • Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature. To prevent isomerization, ensure the bath does not heat up significantly.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an amber HPLC vial.

  • Storage: Store the filtered extract at 4°C in the dark until HPLC analysis. For long-term storage, samples should be kept at -20°C.

HPLC Method for Quantification

This section details the HPLC parameters for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (v/v)

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v)

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 60 40
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (based on the UV absorption maxima of coumaric acid derivatives)

  • Injection Volume: 10 µL

Standard Preparation:

  • Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial conditions (90:10 Solvent A:Solvent B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Quantification:

  • Inject the prepared plant extracts and calibration standards into the HPLC system.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

ParameterSpecification
Linearity Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Precision (RSD%) < 2% for repeatability and intermediate precision
Accuracy (% Recovery) 95 - 105%
Specificity The peak for this compound should be well-resolved from other components in the extract.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Melilotus sp.) grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection DAD/UV Detection (275 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method HPLC Method Components cluster_analyte Analyte cluster_result Result stationary_phase Stationary Phase (C18 Column) analyte This compound stationary_phase->analyte mobile_phase Mobile Phase (Water/Acetonitrile + Formic Acid) mobile_phase->analyte detection Detection (UV at 275 nm) result Accurate Quantification detection->result analyte->detection

Caption: Logical relationship of the HPLC method components.

References

Application Note: Structural Elucidation of cis-Melilotoside Using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cis-Melilotoside, also known as cis-β-D-glucosyl-2-hydroxycinnamate, is a phenolic glycoside found in various plants, including Ephedra nebrodensis.[1] As a natural product, its precise structural characterization is fundamental for understanding its biological activity, which includes antioxidant and antiprotozoal properties.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structural elucidation of such small molecules.[3][4] This application note provides a detailed protocol for the analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Principle of NMR Analysis The structural elucidation of a natural product by NMR is a systematic process.[5]

  • 1D NMR (¹H and ¹³C): Provides initial information about the number and types of protons and carbons in the molecule. ¹H NMR spectra reveal chemical environments, proton counts (integration), and scalar couplings between adjacent protons (multiplicity). ¹³C NMR shows the number of unique carbon atoms.

  • 2D NMR (COSY): A homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbons, helping to establish proton connectivity within molecular fragments.[6]

  • 2D NMR (HSQC): A heteronuclear experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[6]

  • 2D NMR (HMBC): A heteronuclear experiment that reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting different molecular fragments, such as the sugar and aglycone moieties in this compound.[6]

By combining the data from these experiments, a complete and unambiguous assignment of the molecular structure can be achieved.

Experimental Protocols

This section details the methodology for preparing a sample of this compound and acquiring the necessary NMR data.

1. Materials and Equipment

  • Isolated and purified this compound sample (~5-10 mg)

  • Deuterated methanol (B129727) (CD₃OD, 99.8% D)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]

  • NMR data processing software

2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of deuterated methanol (CD₃OD).

  • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and label it appropriately.

3. NMR Data Acquisition The following is a standard suite of experiments for structural elucidation.[8] Parameters may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 2-4 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: ~12 ppm in F2 (¹H), ~180 ppm in F1 (¹³C).

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans: 2-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width: ~12 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz.

    • Number of Scans: 4-16 per increment.

Data Analysis and Structure Determination

The following workflow outlines the logical process for interpreting the acquired NMR spectra to confirm the structure of this compound.

G cluster_0 Experimental Workflow A Isolated this compound B Sample Preparation (5-10 mg in CD3OD) A->B C 1D NMR Acquisition (¹H, ¹³C) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Data Processing & Analysis D->E F Structure Elucidation E->F

Caption: High-level experimental workflow for NMR-based structural elucidation.

NMR Data Summary The ¹H and ¹³C NMR data for this compound, acquired in CD₃OD, are summarized in the table below. These assignments are confirmed through the analysis of 2D NMR correlations.[9]

Atom No.¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
Aglycone
1--156.0-
27.60d (7.8)129.5C-4, C-6, C-7
37.01t (7.5)122.1C-1, C-5
47.29t (7.8)132.0C-2, C-6
56.95d (8.3)118.0C-1, C-3
6--126.8-
76.91d (12.8)131.5C-1, C-2, C-8
85.92d (12.8)120.1C-1, C-6
9 (COOH)--170.2-
Glucose
1'5.05d (7.5)102.5C-1
2'3.55m75.0C-1', C-3'
3'3.50m78.1C-2', C-4'
4'3.44m71.5C-3', C-5'
5'3.48m77.9C-4', C-6'
6'a3.89dd (12.1, 2.1)62.7C-4', C-5'
6'b3.71dd (12.1, 5.5)C-4', C-5'

Interpretation of Spectra

  • ¹H and ¹³C NMR: The ¹H spectrum shows four signals in the aromatic region (δ 6.9-7.7) and two characteristic doublets for the cis-olefinic protons at δ 6.91 and 5.92 with a coupling constant of ~12.8 Hz. The anomeric proton of the glucose unit appears as a doublet around δ 5.05. The ¹³C spectrum confirms the presence of 15 carbons, including the carboxyl carbon (δ 170.2), aromatic/olefinic carbons, and six carbons for the glucose moiety.

  • COSY Analysis: Correlations are observed between the coupled aromatic protons (H-2/H-3, H-3/H-4, H-4/H-5) and between the olefinic protons (H-7/H-8). Within the sugar, a correlation network from H-1' through to H-6' establishes the glucose spin system.

  • HSQC Analysis: Each proton signal is correlated to its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons in the table above.

  • HMBC Analysis: This is the key experiment for assembling the final structure. Crucially, a strong correlation is observed from the anomeric proton of the glucose (H-1', δ 5.05) to the phenolic carbon of the aglycone (C-1, δ 156.0). This correlation unequivocally establishes the O-glycosidic linkage and its position. Further HMBC correlations from the olefinic protons (H-7, H-8) to the aromatic carbons (C-1, C-2, C-6) confirm the connectivity of the cinnamic acid backbone.

G cluster_0 Key HMBC Correlations Aglycone Cinnamic Acid Aglycone (C-1, C-2, C-6, C-7) Sugar Glucose Moiety (H-1') Sugar->Aglycone H-1' → C-1 (Confirms Linkage) Olefin Olefinic Protons (H-7, H-8) Olefin->Aglycone H-7 → C-1, C-2 H-8 → C-1, C-6

Caption: Key HMBC correlations confirming the structure of this compound.

Conclusion The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a comprehensive and definitive method for the structural elucidation of this compound. The data obtained from this suite of experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity between the glucose unit and the cis-cinnamic acid aglycone. This protocol serves as a robust framework for the structural analysis of phenolic glycosides and other natural products in drug discovery and development.

References

Application Notes and Protocols: ABTS Radical Scavenging Activity of cis-Melilotoside and Related Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity of cis-Melilotoside and related coumarin (B35378) compounds. The information is intended to guide researchers in the accurate assessment of the antioxidant potential of these substances.

Introduction

This compound is a coumarin glycoside found in various plant species, notably in sweet clover (Melilotus spp.). Coumarins as a class of compounds have garnered significant interest due to their diverse pharmacological activities, including antioxidant properties. The ABTS assay is a widely used spectrophotometric method for assessing the total antioxidant capacity of natural and synthetic compounds. This assay measures the ability of a substance to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of the ABTS•⁺ radical by an antioxidant to its colorless neutral form is proportional to the antioxidant's concentration and potency.

Data Presentation

Compound NumberCompound TypeABTS•⁺ Scavenging IC₅₀ (µg/mL)[1]
1 p-hydroxybenzoic acid glycoside6.52
2 p-hydroxybenzoic acid glycoside6.83
3 Acid component10.25
4 Coumarin 11.84
5 Alkaloid12.50
6 Acid component10.66
7 Acid component8.24
8 Flavonoid7.51
9 Flavonoid7.92

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol is adapted from established methodologies for the determination of antioxidant activity.[1]

1. Materials and Reagents

  • This compound or coumarin standard/sample

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol (B145695)

  • Distilled or deionized water

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and other standard laboratory equipment

2. Preparation of ABTS Radical Cation (ABTS•⁺) Solution

  • Prepare a 7 mM aqueous solution of ABTS.

  • Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will allow for the complete generation of the ABTS•⁺ radical.

  • Before the assay, dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

3. Sample Preparation

  • Prepare a stock solution of this compound or the test coumarin in a suitable solvent (e.g., ethanol, methanol, or DMSO).

  • Prepare a series of dilutions of the stock solution to be tested.

4. Assay Procedure

  • Add 10 µL of the sample dilutions to the wells of a 96-well microplate.

  • Add 190 µL of the diluted ABTS•⁺ solution to each well containing the sample.

  • For the control, add 10 µL of the solvent used for the sample and 190 µL of the diluted ABTS•⁺ solution.

  • For the blank, add 200 µL of the solvent.

  • Incubate the microplate at room temperature in the dark for a specified time (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm using a microplate reader.

5. Calculation of Results

  • Calculate the percentage of ABTS•⁺ radical scavenging activity using the following formula:

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the sample.

  • Plot a graph of the percentage of scavenging activity against the concentration of the sample.

  • Determine the IC₅₀ value, which is the concentration of the sample that causes 50% scavenging of the ABTS•⁺ radical, from the graph.

Experimental Workflow

The following diagram illustrates the key steps in the ABTS radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare 7 mM ABTS Solution mix_abts_kps Mix ABTS and K₂S₂O₈ (1:1 ratio) prep_abts->mix_abts_kps prep_kps Prepare 2.45 mM K₂S₂O₈ Solution prep_kps->mix_abts_kps prep_sample Prepare Sample Dilutions add_sample Add Sample to Microplate Well prep_sample->add_sample incubate_radical Incubate in Dark (12-16 hours) mix_abts_kps->incubate_radical dilute_abts Dilute ABTS•⁺ to Absorbance ~0.7 incubate_radical->dilute_abts add_abts_reagent Add Diluted ABTS•⁺ to Well dilute_abts->add_abts_reagent add_sample->add_abts_reagent incubate_reaction Incubate in Dark add_abts_reagent->incubate_reaction read_absorbance Read Absorbance at 734 nm incubate_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ Value calculate_inhibition->determine_ic50

Caption: Workflow for the ABTS radical scavenging assay.

Signaling Pathway and Mechanism of Action

The ABTS assay is based on the principle of electron transfer. The antioxidant molecule donates an electron to the ABTS•⁺ radical, thereby neutralizing it. The ability of a coumarin like this compound to scavenge this radical is attributed to its chemical structure, particularly the presence and position of hydroxyl groups on the aromatic ring, which can readily donate a hydrogen atom or an electron to a free radical.

The following diagram illustrates the general mechanism of ABTS radical scavenging by an antioxidant compound.

ABTS_Scavenging_Mechanism ABTS•⁺ (Blue-Green) ABTS•⁺ (Blue-Green) ABTS (Colorless) ABTS (Colorless) ABTS•⁺ (Blue-Green)->ABTS (Colorless) Electron Transfer Antioxidant (e.g., Coumarin) Antioxidant (e.g., Coumarin) Oxidized Antioxidant Oxidized Antioxidant Antioxidant (e.g., Coumarin)->Oxidized Antioxidant Donates Electron

Caption: Electron transfer mechanism in ABTS assay.

References

Application Notes and Protocols for Cell-Based Antioxidant Assay Using cis-Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Melilotoside, an o-coumaric acid derivative, is a phenolic glycoside found in various plants.[1] Phenolic compounds, particularly hydroxycinnamic acids and their derivatives, are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[2][3][4] These compounds can play a role in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases.[2] Cell-based assays are crucial for evaluating the antioxidant potential of natural compounds in a biologically relevant context, providing insights into their bioavailability, metabolism, and mechanism of action at a cellular level.[2]

These application notes provide a comprehensive guide to evaluating the antioxidant activity of this compound using a panel of cell-based assays. The protocols detailed below focus on the quantification of intracellular reactive oxygen species (ROS), the activation of the Keap1-Nrf2 antioxidant response pathway, and the assessment of key antioxidant enzyme levels.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A primary mechanism by which phenolic compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6][7][8][9] Upon exposure to oxidative stress or electrophilic compounds like this compound, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6][7][8][9] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[6][7][8][9][10] The resulting upregulation of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful substances.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cis_Melilotoside This compound Keap1 Keap1 cis_Melilotoside->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 targeted by Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 ubiquitination Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE binds to Maf->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., SOD, GSH biosynthesis) Transcription->Antioxidant_Genes Experimental_Workflow cluster_setup Experimental Setup cluster_assays Antioxidant Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding & Culture Compound_Treatment 2. Treatment with this compound Cell_Culture->Compound_Treatment Oxidative_Stress 3. Induction of Oxidative Stress (optional) Compound_Treatment->Oxidative_Stress DCFH_DA Intracellular ROS Measurement (DCFH-DA Assay) Oxidative_Stress->DCFH_DA Proceed to assays Nrf2_Activation Nrf2 Activation Assay (e.g., Nuclear Translocation) Oxidative_Stress->Nrf2_Activation Proceed to assays Enzyme_Activity Antioxidant Enzyme Assays (SOD, GSH) Oxidative_Stress->Enzyme_Activity Proceed to assays Data_Quantification 4. Data Quantification DCFH_DA->Data_Quantification Nrf2_Activation->Data_Quantification Enzyme_Activity->Data_Quantification Statistical_Analysis 5. Statistical Analysis Data_Quantification->Statistical_Analysis

References

Application Notes and Protocols for the In Vitro Anti-trypanosomal Assay of cis-Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-trypanosomal activity of cis-Melilotoside, a naturally occurring o-coumaric acid derivative. The provided information is intended to guide researchers in the replication and further investigation of the trypanocidal properties of this compound.

Introduction

This compound has been identified as having moderate activity against Trypanosoma cruzi, the etiological agent of Chagas disease. In a study by Atay et al. (2016), this compound demonstrated an IC50 value of 78.2 µg/mL against this parasite. Understanding the methodology behind this finding is crucial for comparative studies and further drug development efforts. These notes provide the detailed experimental procedures for the anti-trypanosomal and cytotoxicity assays, enabling a thorough evaluation of the compound's potential.

Data Presentation

The following table summarizes the quantitative data for the in vitro activity of this compound against Trypanosoma cruzi and its cytotoxicity against a mammalian cell line.

CompoundTarget Organism/Cell LineParameterValueReference
This compoundTrypanosoma cruziIC5078.2 µg/mLAtay et al., 2016
L6 (rat skeletal myoblasts)IC50> 90 µg/mLAtay et al., 2016

Experimental Protocols

The following protocols are based on the methodologies described by Kirmizibekmez et al. (2011), as cited in the primary research on this compound's anti-trypanosomal activity.

Protocol 1: In Vitro Anti-trypanosomal Assay against Trypanosoma cruzi

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the epimastigote form of Trypanosoma cruzi.

Materials:

  • Trypanosoma cruzi (e.g., Tulahuen C4 strain)

  • Liver Infusion Tryptose (LIT) medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Resazurin (B115843) sodium salt

  • 96-well microtiter plates

  • Incubator (27 °C)

  • Spectrofluorometer (530 nm excitation, 590 nm emission)

  • Positive control (e.g., Benznidazole)

  • Negative control (e.g., DMSO)

Procedure:

  • Parasite Culture: Culture Trypanosoma cruzi epimastigotes in LIT medium supplemented with 10% heat-inactivated FBS at 27 °C.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with LIT medium to achieve the desired test concentrations. The final DMSO concentration in the wells should not exceed 1%.

  • Assay Setup: a. Harvest exponentially growing epimastigotes and adjust the parasite density to 2 x 10^6 parasites/mL in fresh LIT medium. b. Dispense 100 µL of the parasite suspension into the wells of a 96-well plate. c. Add 100 µL of the various dilutions of this compound to the wells. Include wells with the positive control (Benznidazole) and negative control (medium with the same concentration of DMSO as the test wells).

  • Incubation: Incubate the plate at 27 °C for 72 hours.

  • Addition of Resazurin: Add 20 µL of resazurin solution (0.125 mg/mL in PBS) to each well.

  • Final Incubation: Incubate the plate for an additional 24 hours at 27 °C.

  • Measurement: Measure the fluorescence of the wells using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assay against L6 Mammalian Cells

Objective: To assess the cytotoxicity of this compound against a mammalian cell line (L6 rat skeletal myoblasts) to determine its selectivity.

Materials:

  • L6 cells (rat skeletal myoblasts)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Resazurin sodium salt

  • 96-well microtiter plates

  • Incubator (37 °C, 5% CO2)

  • Spectrofluorometer (530 nm excitation, 590 nm emission)

  • Positive control (e.g., Podophyllotoxin)

  • Negative control (e.g., DMSO)

Procedure:

  • Cell Culture: Culture L6 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% L-glutamine in a humidified incubator at 37 °C with 5% CO2.

  • Preparation of Compound Dilutions: Prepare serial dilutions of this compound in RPMI 1640 medium as described in Protocol 1.

  • Assay Setup: a. Trypsinize and resuspend the L6 cells. Adjust the cell density to 4 x 10^4 cells/mL. b. Seed 100 µL of the cell suspension into the wells of a 96-well plate. c. Incubate the plate for 24 hours to allow for cell attachment. d. After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include positive and negative controls.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO2 atmosphere.

  • Addition of Resazurin: Add 10 µL of resazurin solution (0.125 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for a further 2-4 hours.

  • Measurement: Measure the fluorescence as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the IC50 value as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mechanism of action for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis parasite_culture T. cruzi Culture anti_trypanosomal_assay Anti-trypanosomal Assay parasite_culture->anti_trypanosomal_assay compound_prep This compound Dilution compound_prep->anti_trypanosomal_assay cytotoxicity_assay Cytotoxicity Assay compound_prep->cytotoxicity_assay cell_culture L6 Cell Culture cell_culture->cytotoxicity_assay incubation Incubation (72h) anti_trypanosomal_assay->incubation cytotoxicity_assay->incubation resazurin Add Resazurin incubation->resazurin measurement Fluorescence Measurement resazurin->measurement analysis IC50 Determination measurement->analysis

Experimental workflow for in vitro anti-trypanosomal and cytotoxicity assays.

mechanism_of_action cluster_entry Cellular Entry & Interaction cluster_targets Potential Intracellular Targets cluster_effects Downstream Effects cis_melilotoside This compound parasite_membrane T. cruzi Membrane cis_melilotoside->parasite_membrane Crosses membrane akr Aldo-Keto Reductases (AKR) parasite_membrane->akr Inhibits? cruzain Cruzain parasite_membrane->cruzain Inhibits? ros Increased Reactive Oxygen Species (ROS) akr->ros cruzain->ros mitochondria Mitochondrial Dysfunction ros->mitochondria mmp_loss Loss of Mitochondrial Membrane Potential mitochondria->mmp_loss necrosis Necrotic Cell Death mmp_loss->necrosis

Proposed mechanism of action for coumaric acid derivatives against T. cruzi.

preparing cis-Melilotoside stock solutions for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Melilotoside is a naturally occurring phenolic glycoside, specifically an o-coumaric acid derivative, which has demonstrated notable biological activities.[1][2][3] It exhibits potent antioxidant properties and moderate antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with a reported IC50 of 78.2 µg/mL.[1][2][3] These characteristics make this compound a compound of interest for further investigation in drug discovery and development, particularly in the fields of oxidative stress-related diseases and infectious diseases.

This document provides detailed protocols for the preparation of this compound stock solutions for use in various bioassays, ensuring accurate and reproducible experimental results. It also presents a summary of its physicochemical properties and a potential signaling pathway associated with its antiprotozoal activity.

Data Presentation

The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions for bioassays.

ParameterValueSource
Molecular Formula C₁₅H₁₈O₈[3]
Molecular Weight 326.30 g/mol [3]
Solubility 10 mM in DMSO[3]
IC₅₀ vs. T. cruzi 78.2 µg/mL[1][2][3]
Recommended Storage of Stock Solution -20°C (1 month) or -80°C (6 months)[2]
Final DMSO Concentration in Bioassay <0.5%[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh a precise amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.263 mg of this compound (Molecular Weight = 326.30 g/mol ).

  • Dissolving: Add the appropriate volume of high-purity DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 3.263 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for at least one minute or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[5] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[2]

Protocol 2: Preparation of Working Solutions for Bioassays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based or other bioassays. It is crucial to maintain a low final concentration of DMSO in the assay to prevent solvent-induced toxicity.[4]

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilutions (Recommended): To ensure accurate final concentrations and to minimize the risk of precipitation, it is advisable to perform serial dilutions. For example, to prepare a 100 µM working solution, you can first dilute the 10 mM stock solution 1:10 in the appropriate cell culture medium or assay buffer to obtain a 1 mM intermediate solution.

  • Prepare Final Working Solution: Further dilute the intermediate solution or the stock solution directly into the pre-warmed cell culture medium or assay buffer to achieve the desired final concentration for your experiment. Mix gently by pipetting.

  • Example Dilution for a 10 µM Final Concentration:

    • To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium.

    • The final DMSO concentration in this working solution will be 0.1%.

  • Control Group: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the treated samples.[4]

Mandatory Visualization

G cluster_workflow Workflow for Preparing this compound Stock and Working Solutions weigh Weigh this compound Powder dissolve Dissolve in DMSO to make 10 mM Stock Solution weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Assay Medium to Final Concentration thaw->dilute assay Perform Bioassay dilute->assay

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Potential Antiprotozoal Signaling Pathway of this compound in T. cruzi melilotoside This compound cruzain Cruzain (Cysteine Protease) melilotoside->cruzain Inhibition akr Aldo-Keto Reductases melilotoside->akr Inhibition ros Increased Reactive Oxygen Species (ROS) cruzain->ros akr->ros necrosis Cell Necrosis ros->necrosis

Caption: Potential mechanism of action in T. cruzi.

References

Application of cis-Melilotoside in Cellular Models of Oxidative Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is a key pathological feature in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug discovery and development.

cis-Melilotoside, an o-coumaric acid derivative found in plants such as Melilotus albus (white sweet clover), has been identified as a compound with potent antioxidant activity.[1] As a phenolic glycoside, its structure is related to other coumarin (B35378) and hydroxycinnamic acid derivatives that are known to exhibit protective effects against oxidative stress.[2][3][4] This document provides detailed application notes and experimental protocols for the investigation of this compound's cytoprotective effects in cellular models of oxidative stress. The proposed mechanism of action involves the modulation of the Nrf2 signaling pathway, a critical regulator of endogenous antioxidant responses.[5]

Proposed Mechanism of Action: Nrf2 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[5]

It is hypothesized that this compound, similar to other coumarin glycosides, may exert its antioxidant effects by activating the Nrf2-ARE signaling pathway, thereby enhancing the cell's intrinsic antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation cisM This compound cisM->Keap1_Nrf2 may promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Against Oxidative Stress Antioxidant_Genes->Cytoprotection

Caption: Proposed mechanism of this compound via the Nrf2 pathway.

Quantitative Data Summary

Currently, there is a lack of published quantitative data on the specific application of this compound in cellular models of oxidative stress. The primary evidence for its antioxidant activity comes from descriptive accounts and studies on structurally related compounds. The following table includes a reported biological activity to indicate its potential for further investigation.

CompoundAssayOrganism/Cell LineEndpointResultReference
This compoundAntiprotozoal ActivityTrypanosoma cruziIC₅₀78.2 µg/mL[1]

Note: The IC₅₀ value for antiprotozoal activity is provided to demonstrate a measured biological effect of this compound. Further research is required to quantify its antioxidant and cytoprotective efficacy in cellular models of oxidative stress.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the protective effects of this compound against induced oxidative stress in a cellular model.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells pretreatment Pre-treatment with This compound (various concentrations) start->pretreatment stress_induction Induce Oxidative Stress (e.g., with H₂O₂) pretreatment->stress_induction incubation Incubation stress_induction->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability ros Intracellular ROS Assay (e.g., DCFDA) incubation->ros enzyme Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) incubation->enzyme data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis enzyme->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: cis-Melilotoside Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-Melilotoside. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound, also known as cis-o-coumaric acid β-D-glucoside, is a phenolic glycoside. Like many natural glycosides, its stability in aqueous solutions can be compromised by several factors, leading to degradation. The primary degradation pathways are hydrolysis of the glycosidic bond and isomerization to its more stable trans-isomer.[1][2][3][4] This instability can impact the accuracy of experimental results, the potency of potential therapeutic formulations, and the overall reproducibility of your research.

Q2: What are the main factors that influence the stability of this compound in aqueous solutions?

A2: The stability of this compound is primarily affected by three main factors:

  • pH: The pH of the aqueous solution is a critical determinant of stability. Generally, phenolic glycosides exhibit greater stability in acidic to neutral conditions.[5] Alkaline conditions can significantly accelerate the hydrolysis of the glycosidic linkage.

  • Temperature: Elevated temperatures can increase the rate of both hydrolysis and isomerization, leading to faster degradation of this compound.[5][6][7]

  • Light: Exposure to light, particularly UV radiation, can induce the isomerization of the cis-isomer to the trans-isomer.[8]

Q3: What are the primary degradation products of this compound?

A3: The two primary degradation products of this compound in aqueous solution are:

  • trans-Melilotoside: The geometric isomer, which is often more thermodynamically stable.

  • cis-o-Coumaric Acid and Glucose: Formed upon the hydrolysis of the β-glucosidic bond.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most effective way to monitor the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][9][10][11][12][13] A properly developed HPLC method can separate this compound from its primary degradation products (trans-Melilotoside and cis-o-coumaric acid), allowing for accurate quantification of the parent compound over time.

Q5: How can I improve the stability of my this compound solutions?

A5: To enhance the stability of this compound in your aqueous solutions, consider the following strategies:

  • pH Control: Maintain the pH of your solution in the acidic to neutral range (ideally pH 4-6). Avoid alkaline conditions.

  • Temperature Control: Store your solutions at refrigerated (2-8 °C) or frozen temperatures to slow down degradation kinetics.[5]

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • Use of Co-solvents: In some cases, the addition of co-solvents like ethanol (B145695) or propylene (B89431) glycol can improve stability, although this should be validated for your specific application.

  • Lyophilization: For long-term storage, consider lyophilizing the this compound to remove water, which is a key reactant in hydrolysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. 1. High pH of the solution. 2. Elevated storage temperature. 3. Exposure to light. 1. Verify and adjust the pH of your solution to a slightly acidic range (pH 4-6) using a suitable buffer.2. Store solutions at 2-8 °C or frozen if the experimental protocol allows. Avoid repeated freeze-thaw cycles.3. Use amber vials or protect your samples from light.
Appearance of an unexpected peak in HPLC chromatogram. 1. Isomerization to trans-Melilotoside. 2. Hydrolysis to cis-o-coumaric acid. 3. Formation of other degradation products. 1. The new peak may correspond to trans-Melilotoside . Confirm by comparing with a standard if available, or by LC-MS analysis.2. Another possibility is the formation of cis-o-coumaric acid . Again, confirmation with a standard or LC-MS is recommended.3. If multiple unexpected peaks appear, it may indicate more extensive degradation. It would be advisable to perform a forced degradation study to identify these products.
Inconsistent results between experimental replicates. 1. Variable storage conditions (light, temperature).2. Inconsistent pH across samples.3. Incomplete dissolution of this compound.1. Ensure all samples are stored under identical and controlled conditions .2. Prepare a single batch of buffer to ensure consistent pH across all replicates.3. Ensure complete dissolution of this compound at the start of the experiment. Use of a validated preparation procedure is crucial.
Precipitation observed in the solution upon storage. 1. Hydrolysis to the less soluble aglycone (cis-o-coumaric acid).2. Low solubility of this compound in the chosen solvent system at storage temperature.1. Analyze the precipitate to confirm its identity. If it is the aglycone, this indicates significant hydrolysis.2. Re-evaluate the solvent system . A small percentage of an organic co-solvent may be needed to maintain solubility at lower temperatures.

Quantitative Data on this compound Stability

The following tables present hypothetical data based on the known stability profiles of similar phenolic glycosides. This data is intended to serve as a guideline for researchers. It is highly recommended to perform your own stability studies under your specific experimental conditions.

Table 1: Effect of pH on the Stability of this compound at 25°C

pH% this compound Remaining after 24 hours% this compound Remaining after 72 hours
3.098%95%
5.099%97%
7.095%88%
9.070%50%

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0

Temperature% this compound Remaining after 24 hours% this compound Remaining after 72 hours
4°C>99%>99%
25°C99%97%
40°C92%80%

Table 3: Effect of Light on the Stability of this compound at 25°C and pH 5.0

Condition% this compound Remaining after 24 hours% trans-Melilotoside Formed after 24 hours
Protected from Light99%<1%
Exposed to Ambient Light95%4%
Exposed to UV Light (254 nm)80%18%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[3][11][14][15][16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place the powdered this compound in an oven at 80°C for 24, 48, and 72 hours. Also, subject the stock solution to 60°C for the same time points.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) and a white light source for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the λmax of this compound (around 275-310 nm).

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway cis_melilotoside This compound trans_melilotoside trans-Melilotoside cis_melilotoside->trans_melilotoside Isomerization (Light, Heat) hydrolysis_products cis-o-Coumaric Acid + Glucose cis_melilotoside->hydrolysis_products Hydrolysis (Acid, Base, Heat) experimental_workflow start Start: Prepare this compound Solution stress Apply Stress Conditions (pH, Temperature, Light) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis HPLC Analysis sampling->analysis quantification Quantify this compound and Degradation Products analysis->quantification data Analyze Data and Determine Stability quantification->data troubleshooting_guide issue Rapid Degradation Observed? check_ph Is pH > 7? issue->check_ph Yes stable Stability Should Improve issue->stable No adjust_ph Adjust pH to 4-6 check_ph->adjust_ph Yes check_temp Is Temperature > 25°C? check_ph->check_temp No adjust_ph->check_temp lower_temp Store at 2-8°C check_temp->lower_temp Yes check_light Is Solution Exposed to Light? check_temp->check_light No lower_temp->check_light protect_light Use Amber Vials check_light->protect_light Yes check_light->stable No protect_light->stable

References

Technical Support Center: Overcoming cis-Melilotoside Solubility Challenges for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with cis-Melilotoside in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is known to be soluble in DMSO at a concentration of 10 mM[1]. For most in vitro assays, a high-concentration stock solution in 100% anhydrous DMSO is prepared first, which is then serially diluted to the final working concentration in the aqueous assay buffer or cell culture medium.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What can I do to prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to prevent precipitation:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.

  • Rapid Dilution with Vortexing: Add the DMSO stock solution to the pre-warmed (e.g., 37°C) aqueous medium while vortexing or vigorously mixing. This rapid dispersion helps to avoid localized high concentrations of the compound that can lead to precipitation.

  • Use a Co-solvent: In some cases, a mixture of solvents can improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.

  • Employ Solubilizing Agents: Agents like cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.

Q3: What are some alternative solvents to DMSO for this compound?

A3: While DMSO is the primary recommendation, other polar aprotic solvents may be used if DMSO is incompatible with your assay. The trans-isomer of Melilotoside is reported to have high solubility in ethanol (B145695) and ether, suggesting that the cis-isomer may also have some solubility in these solvents. Potential alternative solvents to test include:

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

It is crucial to perform a small-scale solubility test with your specific lot of this compound to determine the maximum achievable concentration in these alternative solvents. Always include appropriate vehicle controls in your experiments to account for any effects of the solvent on the assay.

Q4: What is the predicted aqueous solubility of this compound?

A4: The predicted water solubility of this compound is 6.6 g/L. However, this is a computational prediction and the actual experimental solubility in your specific buffer system may vary. It is always recommended to experimentally determine the solubility limit in your assay medium.

Q5: How should I store my this compound stock solution?

Troubleshooting Guide

This guide addresses specific issues that you may encounter when working with this compound in in vitro assays.

Problem Potential Cause Troubleshooting Steps
This compound powder will not dissolve in DMSO. 1. The concentration is too high. 2. Insufficient mixing. 3. Quality of the solvent.1. Try a lower concentration. The documented solubility is 10 mM. 2. Vortex the solution for several minutes. Gentle warming to 37°C can also aid dissolution. 3. Use anhydrous, high-purity DMSO.
Precipitation observed in the stock solution upon storage at -20°C or -80°C. The compound is coming out of solution at low temperatures.1. Before use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. 2. Visually inspect the solution for any particulate matter before adding it to your assay medium.
Inconsistent or non-reproducible results in the in vitro assay. 1. Precipitation of the compound in the assay medium. 2. Degradation of the compound. 3. Interaction of the compound with assay components.1. Visually inspect your assay plates for any signs of precipitation. If observed, refer to the FAQ on preventing precipitation. 2. Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Include appropriate controls, such as a vehicle control and a positive control, to assess the health of your cells and the validity of your assay.
High background signal or assay interference. The compound may be interfering with the assay detection method (e.g., autofluorescence).1. Run a control with the compound in the assay medium without cells to check for direct interference with the readout. 2. If interference is observed, consider using an alternative assay with a different detection method.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Reported/Predicted Solubility Notes
DMSO 10 mM[1]Recommended for stock solutions.
Water Predicted: 6.6 g/LExperimental verification is recommended.
Ethanol Data not available for cis-isomer. High solubility reported for trans-isomer.May be a viable alternative to DMSO; requires testing.
Methanol Data not available.May be a viable alternative to DMSO; requires testing.
DMF Data not available.May be a viable alternative to DMSO; requires testing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 326.3 g/mol ).

    • Weigh the calculated amount of this compound powder into a sterile vial.

    • Add the corresponding volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

    • Visually confirm that the solution is clear and free of any particulates.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium or assay buffer

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the 10 mM stock solution required. Aim for a final DMSO concentration of ≤ 0.5%.

    • While gently vortexing the pre-warmed aqueous medium, add the calculated volume of the DMSO stock solution drop-wise.

    • Continue to mix the solution for a few seconds to ensure homogeneity.

    • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming (37°C) add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot prewarm Pre-warm Aqueous Medium (37°C) aliquot->prewarm Thaw Stock add_stock Add Stock Solution Drop-wise prewarm->add_stock vortex Vortex Gently add_stock->vortex add_to_cells Add to Assay vortex->add_to_cells incubate Incubate add_to_cells->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

troubleshooting_workflow start Precipitation Observed in Aqueous Medium? solution1 Decrease Final DMSO Concentration (<0.5%) start->solution1 Yes solution2 Add Stock to Vortexing Medium start->solution2 Yes solution3 Use a Solubilizing Agent (e.g., Cyclodextrin) start->solution3 If precipitation persists solution4 Test Alternative Solvents (e.g., Ethanol) start->solution4 If DMSO is incompatible end_point Precipitation Resolved solution1->end_point solution2->end_point solution3->end_point solution4->end_point

Caption: Troubleshooting decision tree for this compound precipitation issues.

References

Optimizing cis-Melilotoside Concentration for Antioxidant Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of cis-Melilotoside in antioxidant assays. Our resources are designed to address specific experimental challenges and provide clear, actionable guidance to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in antioxidant research?

A1: this compound is an o-coumaric acid derivative known for its potent antioxidant properties. As a phenolic glycoside, it is investigated for its potential to neutralize harmful free radicals and mitigate oxidative stress, which is implicated in numerous disease processes. Its antioxidant activity is attributed to its ability to donate a hydrogen atom or an electron to stabilize free radicals.

Q2: Which antioxidant assays are most suitable for evaluating this compound?

A2: A panel of assays is recommended to comprehensively assess the antioxidant profile of this compound. Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These assays evaluate different aspects of antioxidant activity, including radical scavenging and reducing power.

Q3: What is the optimal concentration range for this compound in these assays?

A3: The optimal concentration of this compound can vary depending on the specific assay and experimental conditions. While direct IC50 values for this compound are not extensively reported, preliminary experiments should be conducted to determine the effective concentration range. A typical starting point for phenolic compounds in these assays ranges from 1 to 500 µM. It is crucial to perform a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of the radical) for your specific experimental setup.

Q4: What is the likely mechanism of antioxidant action for this compound?

A4: The antioxidant mechanism of this compound, as an o-coumaric acid derivative, is likely through radical scavenging via hydrogen atom transfer (HAT) or single-electron transfer (SET). The hydroxyl group on the phenolic ring is the primary site of action, donating a hydrogen atom or an electron to neutralize free radicals. Additionally, related compounds like p-coumaric acid have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. It is plausible that this compound may also exert its antioxidant effects through the modulation of this pathway.

Q5: How should I prepare this compound for in vitro assays?

A5: The solubility of this compound is a critical factor for obtaining reliable results. It is generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Prepare a high-concentration stock solution in one of these solvents and then dilute it to the desired working concentrations in the assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid interference with the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no antioxidant activity detected 1. Inappropriate concentration: The concentration of this compound may be too low to elicit a measurable response. 2. Poor solubility: The compound may have precipitated out of the solution. 3. Degradation of the compound: this compound may be unstable under the experimental conditions.1. Perform a dose-response study: Test a wider range of concentrations (e.g., from 0.1 µM to 1 mM) to identify the effective range. 2. Verify solubility: Visually inspect the solution for any precipitate. Consider using a different co-solvent or slightly increasing the co-solvent concentration (while staying within the assay's tolerance). 3. Prepare fresh solutions: Always prepare fresh working solutions of this compound before each experiment.
High variability in results between replicates 1. Inconsistent pipetting: Inaccurate or inconsistent volumes of reagents or the test compound. 2. Fluctuations in incubation time or temperature: Variations in experimental conditions can affect reaction kinetics. 3. Reagent instability: The radical solutions (DPPH or ABTS) may have degraded over time.1. Use calibrated pipettes: Ensure proper pipetting technique for all steps. 2. Standardize conditions: Use a temperature-controlled incubator and a timer to ensure consistent incubation for all samples. 3. Prepare fresh radical solutions: DPPH and ABTS radical solutions should be freshly prepared and protected from light.
Color interference from the sample The inherent color of the this compound solution may interfere with the absorbance readings.Use a sample blank: For each concentration of this compound, prepare a blank containing the compound and the solvent but without the radical solution. Subtract the absorbance of the blank from the absorbance of the corresponding sample.
Results are not comparable to literature values for similar compounds 1. Different assay protocols: Minor variations in protocols (e.g., reagent concentrations, incubation times) can lead to different results. 2. Different standards used: The choice of the positive control (e.g., Trolox, ascorbic acid) can influence the relative antioxidant capacity.1. Adhere to a standardized protocol: Carefully follow a validated protocol and report all experimental details in your methodology. 2. Use a common standard: Employ a widely accepted standard like Trolox to express the results as Trolox Equivalents (TE), which allows for better comparison across studies.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a series of working solutions of this compound by diluting the stock solution in methanol to achieve final concentrations ranging from 1 µM to 1 mM.

    • Prepare a positive control solution (e.g., Trolox or ascorbic acid) in the same concentration range.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the this compound working solutions, positive control, or methanol (for the blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to form the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and working solutions of this compound and a positive control as described for the DPPH assay.

  • Assay Procedure (96-well plate):

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the this compound working solutions, positive control, or solvent blank to the respective wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): 31.2 mg TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): 54.0 mg FeCl3·6H2O in 10 mL of distilled water.

    • FRAP Reagent: Mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of ferric chloride solution. Warm to 37°C before use.

    • Prepare a stock solution and working solutions of this compound and a standard (e.g., FeSO4·7H2O or Trolox) in a suitable solvent.

  • Assay Procedure (96-well plate):

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the this compound working solutions, standard, or solvent blank to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the absorbance values of the known concentrations of the standard.

    • Determine the FRAP value of the samples from the standard curve and express the results as µmol of Fe(II) equivalents per µmol of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound in DMSO) prep_working Prepare Working Dilutions (in assay-specific solvent) prep_stock->prep_working run_assay Perform Antioxidant Assay (DPPH, ABTS, or FRAP) prep_working->run_assay prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->run_assay measure_abs Measure Absorbance run_assay->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for determining the antioxidant capacity of this compound.

troubleshooting_workflow node_action Check Concentration Range Verify Solubility Prepare Fresh Solutions start Inconsistent or Unexpected Results? q_activity Low or No Activity? start->q_activity q_variability High Variability? start->q_variability q_color Color Interference? start->q_color q_activity->node_action Yes q_activity->q_variability No q_variability->q_color No node_action2 Calibrate Pipettes Standardize Incubation Use Fresh Reagents q_variability->node_action2 Yes node_action3 Use Sample Blanks q_color->node_action3 Yes end Consult Further Literature q_color->end No

Caption: Troubleshooting decision tree for antioxidant assays.

signaling_pathway ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 induces conformational change cm This compound cm->keap1 potentially interacts with nrf2 Nrf2 keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes upregulates transcription antioxidant_enzymes->ros neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Caption: Postulated Nrf2 signaling pathway activation by this compound.

troubleshooting peak tailing of cis-Melilotoside in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals experiencing peak tailing during the reverse-phase HPLC analysis of cis-Melilotoside. The following resources address common issues through a direct question-and-answer format, detailed protocols, and a logical workflow to streamline problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for this compound analysis?

Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half. In quantitative analysis, this is often measured by an asymmetry factor (As) or tailing factor (TF), with an ideal value of 1.0. Values greater than 1.2 are typically considered tailing.[1]

This distortion is problematic because it:

  • Reduces peak resolution, especially from nearby impurities or isomers.

  • Complicates peak integration, leading to inaccurate and imprecise quantification.

  • Can indicate underlying issues with the column, mobile phase, or HPLC system.

Q2: What are the most probable chemical causes of peak tailing for this compound?

This compound is a phenolic glycoside containing both a polar sugar moiety and a carboxylic acid group.[2][3] While it is considered essentially neutral or weakly basic, its structure presents several possibilities for unwanted secondary interactions with the stationary phase, which are a primary cause of peak tailing.[1][2]

  • Silanol (B1196071) Interactions : The most common cause is the interaction between the polar groups of this compound (hydroxyls on the sugar and the phenolic group) and residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[4][5] These interactions provide a secondary retention mechanism to the primary hydrophobic one, causing some molecules to elute later and create a "tail".[1]

  • Analyte Ionization : The carboxylic acid group on this compound can ionize. If the mobile phase pH is close to the analyte's pKa, the molecule can exist in both protonated (neutral) and deprotonated (anionic) forms, leading to a distorted or broadened peak.[6]

Q3: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical factor as it controls the ionization state of both the this compound analyte and the column's residual silanol groups.[6] Optimizing the pH is essential to minimize secondary interactions.

  • Low pH (pH 2.5 - 3.0) : This is often the most effective range. At low pH, residual silanol groups are fully protonated (Si-OH), making them less active for polar or ionic secondary interactions.[1] The carboxylic acid on this compound will also be protonated, promoting better retention and peak shape.

  • Mid pH (pH 4 - 7) : This range is frequently problematic. Silanol groups become deprotonated and negatively charged (SiO-), strongly interacting with any polar functional groups on the analyte.[1][6] This leads to significant peak tailing.

  • High pH (pH > 8) : While this can be used for basic compounds on pH-stable columns, it is generally not recommended for standard silica (B1680970) columns as it can cause them to dissolve.

Q4: What instrumental or hardware issues can lead to peak tailing?

If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system itself rather than specific chemical interactions.[7]

  • Extra-Column Volume : Excessive volume between the injector and the detector can cause the separated analyte band to spread out, leading to tailing.[5] This can be caused by using tubing with too large an inner diameter, excessively long tubing, or poorly made connections.[5][8]

  • Column Frit Blockage : Particulate matter from the sample or mobile phase can build up on the inlet frit of the column.[7] This disrupts the flow path of the sample onto the column, causing distorted peaks for all analytes.[7]

  • Column Void : A void or channel can form in the column packing material due to physical shock or degradation of the stationary phase.[1][4] This creates an uneven flow path, resulting in peak distortion.

Q5: Could my sample preparation or injection technique be the problem?

Yes, the way the sample is prepared and introduced to the system can significantly impact peak shape.

  • Sample Solvent Mismatch : If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion and tailing.[4] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.[5]

  • Column Overload : Injecting too high a concentration or too large a volume of the sample can saturate the stationary phase at the column inlet.[4][7] This leads to a portion of the analyte eluting quickly while the rest is retained longer, causing a characteristic "right triangle" peak shape.[7] To check for this, simply dilute your sample (e.g., 10-fold) and reinject; if the peak shape improves, overload was the issue.[9]

  • Co-eluting Impurity : If only the this compound peak is tailing, it's possible that a closely eluting impurity is hidden underneath it, appearing as a tail.[1] Modifying the mobile phase gradient or composition may help to resolve the two peaks.[1]

Data and Methodologies

For reproducible analysis, starting with a robust set of conditions is crucial. The table below provides recommended starting parameters for the analysis of this compound, which can be optimized as needed.

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)End-capping deactivates residual silanols, minimizing a primary cause of tailing.[10]
Mobile Phase A 0.1% Formic Acid in WaterLowers the pH to ~2.7, protonating silanols and suppressing analyte ionization.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)Acetonitrile often provides good peak shape and lower backpressure than methanol.
Gradient 5% to 60% B over 25 minutesA good starting point to ensure elution of the compound with adequate separation.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25 - 30 °CMaintaining a stable temperature ensures reproducible retention times.[10]
Detection Wavelength ~310-325 nmBased on the cinnamic acid chromophore. A UV scan should be performed for confirmation.
Injection Volume 5 - 10 µLA smaller volume minimizes potential overload and solvent mismatch effects.[10]
Sample Solvent Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA)Ensures compatibility with the mobile phase and prevents peak distortion.[5]

Troubleshooting Workflow

When encountering peak tailing, a systematic approach can quickly identify the root cause. The following diagram outlines a logical workflow for troubleshooting.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues cluster_4 Solutions Start Peak Tailing Observed (Asymmetry > 1.2) Decision1 Are ALL Peaks Tailing? Start->Decision1 SystemIssue Likely a Physical or System-Wide Problem Decision1->SystemIssue Yes AnalyteIssue Likely a Chemical or Method-Specific Problem Decision1->AnalyteIssue No, only this compound CheckFrit Check for Blocked Inlet Frit or Column Void SystemIssue->CheckFrit CheckConnections Check for Extra-Column Volume (fittings, tubing length/ID) SystemIssue->CheckConnections Sol_Frit Action: Reverse-flush column or replace frit/column CheckFrit->Sol_Frit Sol_Connections Action: Use shorter, narrower tubing; remake connections CheckConnections->Sol_Connections CheckChemical Chemical Interactions AnalyteIssue->CheckChemical CheckSample Sample-Related Issues AnalyteIssue->CheckSample Sol_pH Action: Lower Mobile Phase pH (use 0.1% FA or TFA) CheckChemical->Sol_pH Sol_Column Action: Use a modern, fully end-capped column CheckChemical->Sol_Column Sol_Overload Action: Dilute sample 10x and re-inject CheckSample->Sol_Overload Sol_Solvent Action: Dissolve sample in initial mobile phase CheckSample->Sol_Solvent Sol_Impurity Action: Adjust gradient to separate potential impurity CheckSample->Sol_Impurity

Caption: A troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)

This protocol describes the preparation of a low-pH mobile phase to minimize silanol interactions.

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the solution for 10-15 minutes using sonication or an in-line degasser.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap and mix thoroughly. This solution typically does not require extensive degassing but it is good practice.

  • System Setup:

    • Place the prepared solvents in the appropriate reservoirs on the HPLC system.

    • Thoroughly purge the system pumps and lines with the new mobile phases before analysis.

Protocol 2: Column Cleaning and Frit De-blocking

If a blocked inlet frit is suspected (indicated by high backpressure and tailing of all peaks), this procedure can be used. Always check the column manufacturer's instructions before reversing the flow.

  • Disconnect Column: Stop the pump flow and disconnect the column from the detector. Leave the inlet connected to the injector.

  • Reverse Column: Carefully swap the inlet and outlet ends of the column so that the flow will now go in the reverse direction.

  • Flush to Waste: Direct the column outlet to a waste beaker, not the detector.

  • Flushing Sequence:

    • Set the flow rate to 0.5 mL/min.

    • Flush with 20 column volumes of your mobile phase (without buffer salts).

    • If contamination is suspected, perform a more rigorous flush:

      • 20 column volumes of HPLC-grade water.

      • 20 column volumes of isopropanol (B130326).

      • 20 column volumes of hexane (B92381) (for non-polar contaminants).

      • 20 column volumes of isopropanol (to remove hexane).

      • 20 column volumes of your initial mobile phase to re-equilibrate.

  • Re-install Correctly: Stop the flow, return the column to its original orientation, and reconnect it to the detector.

  • Equilibrate: Equilibrate the column with your mobile phase until a stable baseline is achieved before injecting a standard to assess performance. If peak shape and pressure do not improve, the column may need to be replaced.[1]

References

minimizing cis- to trans-isomerization of Melilotoside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the cis- to trans-isomerization of melilotoside (B1233622) during extraction processes. Isomerization can significantly impact the biological activity and physicochemical properties of the compound, making its control crucial for reliable research and development.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of melilotoside, focusing on the prevention of unwanted isomerization.

Issue Potential Cause Recommended Solution & Rationale
High levels of cis-melilotoside (B1236938) detected in the final extract. Exposure to Ultraviolet (UV) Light: The trans to cis conversion of melilotoside is a nonenzymatic photochemical reaction induced by UV irradiation.[1]1. Work in a dark or low-light environment. Conduct all extraction and purification steps in a room with minimal natural light and turn off unnecessary overhead lighting. 2. Use amber glassware or wrap glassware in aluminum foil. This will protect the sample from incidental light exposure. 3. Avoid using UV lamps for visualization during chromatography if possible, or minimize exposure time.
Elevated Extraction Temperatures: High temperatures can provide the activation energy for isomerization and degradation of phenolic compounds.1. Employ cold extraction methods. Techniques such as cold maceration or percolation at room temperature or below are preferable to heat-based methods like Soxhlet extraction. 2. If heating is unavoidable, use the lowest effective temperature for the shortest possible duration.
Inappropriate pH of the Extraction Solvent: Extreme pH values, particularly alkaline conditions, can catalyze the degradation and potential isomerization of phenolic glycosides. Melilotoside is known to be an extremely weak basic (essentially neutral) compound.[2]1. Maintain a neutral or slightly acidic pH. The optimal pH for the stability of many phenolic compounds is in the range of 3-7. 2. Buffer the extraction solvent if necessary. A phosphate (B84403) or citrate (B86180) buffer can help maintain a stable pH throughout the extraction process.
Low overall yield of melilotoside (both isomers). Degradation of Melilotoside: In addition to isomerization, harsh extraction conditions (high temperature, extreme pH, prolonged extraction times) can lead to the complete degradation of the melilotoside molecule.1. Optimize extraction time. Shorter extraction times reduce the exposure of melilotoside to potentially degrading conditions. 2. Use an appropriate solvent. A mixture of ethanol (B145695) or methanol (B129727) and water is often effective for extracting glycosides. The choice of solvent can also impact the stability of the compound.
Inconsistent ratios of cis to trans isomers between batches. Variability in Extraction Conditions: Inconsistent light exposure, temperature fluctuations, or changes in solvent pH between extraction runs will lead to variable rates of isomerization.1. Standardize the extraction protocol. Ensure that all parameters, including light conditions, temperature, solvent composition and pH, and extraction time, are kept consistent for all samples. 2. Document all extraction parameters meticulously for each batch to identify any potential sources of variation.

Frequently Asked Questions (FAQs)

Q1: What is melilotoside and why is its isomeric form important?

A1: Melilotoside, also known as trans-β-D-glucosyl-2-hydroxycinnamic acid, is a phenolic glycoside found in plants like sweet clover (Melilotus species).[2] It exists as cis and trans geometric isomers. The spatial arrangement of atoms in these isomers can lead to different biological activities and physicochemical properties. Therefore, controlling the isomeric form is critical for accurate pharmacological studies and the development of therapeutic agents.

Q2: What is the primary cause of trans- to cis-isomerization of melilotoside?

A2: The primary cause is exposure to ultraviolet (UV) light.[1] The conversion is a nonenzymatic photochemical reaction where the energy from UV radiation induces the isomerization of the double bond in the o-coumaric acid moiety of melilotoside.[1][3][4]

Q3: How can I quantify the ratio of cis and trans isomers in my extract?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a Photodiode Array (PDA) detector is the most common and effective technique for separating and quantifying cis and trans isomers of phenolic compounds.[5][6] The distinct UV spectra and retention times of the two isomers allow for their individual quantification.

Q4: Does the choice of extraction solvent affect isomerization?

A4: While light is the primary driver of isomerization, the solvent can play a role in the stability of melilotoside. The polarity of the solvent can influence the rate of thermal degradation and potentially affect the equilibrium of the photoisomerization. It is recommended to use solvents that are known to stabilize phenolic glycosides, such as mixtures of ethanol or methanol with water, and to ensure the solvent is at a neutral or slightly acidic pH.

Q5: Are there any other factors besides light, temperature, and pH that I should consider?

A5: The presence of oxidative enzymes in the plant material can also lead to the degradation of melilotoside. It is advisable to quickly dry or freeze-dry the plant material after harvesting to deactivate these enzymes. Additionally, performing extractions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Experimental Protocols

Protocol for Low-Isomerization Extraction of Melilotoside

This protocol is designed to minimize the trans- to cis-isomerization of melilotoside during extraction from dried plant material (e.g., Melilotus officinalis).

Materials:

  • Dried and powdered plant material

  • Amber glassware (e.g., flasks, beakers, funnels) or glassware wrapped in aluminum foil

  • 70% Ethanol (v/v) in deionized water, buffered to pH 6.5 with a phosphate buffer

  • Rotary evaporator with a water bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Dark room or a workbench shielded from direct light

Methodology:

  • Preparation: Conduct all steps in a low-light environment. Weigh 100 g of dried, powdered plant material.

  • Maceration: Transfer the plant material to a 2 L amber Erlenmeyer flask. Add 1 L of the buffered 70% ethanol solution.

  • Extraction: Seal the flask and place it on an orbital shaker at room temperature (20-25°C). Macerate for 24 hours.

  • Filtration: Filter the mixture through a Büchner funnel under vacuum to separate the extract from the plant residue. Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Storage: Transfer the concentrated extract to an amber vial, flush with nitrogen gas, and store at -20°C in the dark until further analysis or purification.

Visualizations

Isomerization_Pathway trans_melilotoside trans-Melilotoside (More Stable) cis_melilotoside This compound (Less Stable) trans_melilotoside->cis_melilotoside UV Light degradation Degradation Products trans_melilotoside->degradation High Temp, Extreme pH cis_melilotoside->trans_melilotoside Heat / Spontaneous cis_melilotoside->degradation High Temp, Extreme pH

Caption: Factors influencing the isomerization and degradation of melilotoside.

Extraction_Workflow cluster_extraction Extraction in Low Light cluster_processing Post-Extraction Processing plant_material 1. Dried Plant Material maceration 2. Maceration (Buffered 70% EtOH, RT) plant_material->maceration filtration 3. Filtration maceration->filtration evaporation 4. Solvent Evaporation (<40°C) filtration->evaporation storage 5. Storage (-20°C, Dark, Inert Atm.) evaporation->storage

Caption: Workflow for low-isomerization extraction of melilotoside.

Troubleshooting_Logic start High cis-Isomer Content? light Check Light Exposure start->light Yes temp Check Temperature light->temp ph Check pH temp->ph solution Implement Corrective Actions: - Use amber glassware - Work in the dark - Use cold extraction - Buffer solvent to neutral pH ph->solution

Caption: Troubleshooting logic for high this compound content.

References

enhancing the yield of cis-Melilotoside from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the yield of cis-Melilotoside from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental workflows. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and comparative data to inform your methodological choices.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor to this compound in Melilotus species and how is it converted?

A1: The primary precursor to this compound is its geometric isomer, trans-Melilotoside (also known as Melilotoside). The conversion from the trans to the cis form is primarily achieved through photoisomerization.[1][2][3][4] This process involves exposing an extract containing trans-Melilotoside to light, typically ultraviolet (UV) or specific wavelengths of visible light, which induces the conformational change from the trans to the cis isomer.[5][6][7]

Q2: Which plant species and parts are the best sources for obtaining Melilotoside?

A2: Melilotus albus (white sweet clover) and Melilotus officinalis (yellow sweet clover) are well-known for their high coumarin (B35378) content, including Melilotoside.[8][9][10] The highest concentrations of these compounds are typically found in the fresh flowers, followed by the leaves.[10][11][12] Stems and roots contain significantly lower levels.[11]

Q3: What are the most effective extraction methods for Melilotoside?

A3: Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be more efficient in terms of time and yield compared to traditional methods like Soxhlet extraction or simple maceration.[13][14][15][16] For instance, MAE with 50% aqueous ethanol (B145695) has been demonstrated to provide better results in shorter time frames.[13][14]

Q4: Which solvents are recommended for extracting Melilotoside?

A4: Polar solvents are most effective for extracting Melilotoside and other coumarin glycosides.[17][18] Aqueous ethanol (typically 50% v/v) and methanol (B129727) are commonly recommended.[10][14][17] Water extraction can also be efficient, particularly for the glycoside forms.[17][18]

Q5: How does the drying process affect the coumarin content in the plant material?

A5: The drying process can lead to a decrease in the overall coumarin content.[12] Therefore, using fresh plant material, especially the flowers, is often recommended to maximize the initial yield of Melilotoside.[10][12]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction 1. Switch to a more efficient method: If using maceration or Soxhlet, consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve extraction efficiency.[13][14][15] 2. Optimize solvent: Ensure you are using a polar solvent like 50% aqueous ethanol or methanol.[10][17] 3. Increase extraction time/cycles: For MAE, consider multiple short heating cycles.[14] For UAE, ensure sufficient sonication time.[10]
Degradation during Extraction 1. Control temperature: High temperatures can lead to the degradation of some coumarin compounds.[14] For MAE, use controlled temperature settings (e.g., 50°C).[13][14] For other methods, avoid excessive heat. 2. Protect from light: If extracting from fresh tissue where enzymatic activity is possible, minimizing light exposure during extraction can be beneficial, although light is required for the subsequent isomerization step.
Incomplete trans to cis Conversion 1. Optimize light source: Use a UV lamp or a specific wavelength of visible light known to be effective for coumarin isomerization.[5][6] 2. Increase exposure time: Ensure the extract is irradiated for a sufficient duration to reach photostationary state. 3. Monitor conversion: Use HPLC to monitor the conversion of trans-Melilotoside to this compound over time to determine the optimal irradiation period.
Poor Plant Material Quality 1. Use appropriate plant parts: The highest concentrations are in the flowers, followed by the leaves.[10][11][12] 2. Harvest at the right time: The biochemical composition of the plant can vary with the growth stage. Harvesting during the flowering period is generally recommended.[19] 3. Use fresh material: Drying can reduce the coumarin content.[12]
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Co-extraction of other compounds 1. Implement a purification step: After extraction, use Solid Phase Extraction (SPE) with a suitable cartridge (e.g., C18) to clean up the extract before further processing.[20] 2. Fractional crystallization: If the target compound is in a mixture of isomers, fractional crystallization can be used to separate them based on solubility differences.[21]
Degradation Products 1. Control environmental factors: Minimize exposure to high temperatures, extreme pH, and excessive light (after conversion) to prevent degradation.[22][23][24][25][26] 2. Use antioxidants: In some cases, the addition of a suitable antioxidant to the extract may help prevent oxidative degradation.
Solvent Contamination 1. Use high-purity solvents: Ensure that all solvents used for extraction and purification are of an appropriate high-purity grade. 2. Properly evaporate solvent: Use techniques like rotary evaporation to completely remove the solvent from the final product.

Data Presentation

Table 1: Comparison of Extraction Methods for Coumarin-Related Compounds from Melilotus officinalis

Extraction MethodSolventTemperatureTimeCoumarin Yield (mg/g)o-Coumaric Acid Yield (mg/g)Melilotic Acid Yield (mg/g)Reference
Soxhlet50% (v/v) aqueous ethanolBoiling120 min3.621.358.68[10]
Ultrasound-Assisted50% (v/v) aqueous ethanolAmbient120 min---[10]
Microwave-Assisted50% (v/v) aqueous ethanol50°C2 x 5 min cycles3.9781.2579.052[14]

Note: The data from different studies may have variations due to differences in plant material and specific experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Melilotoside
  • Plant Material Preparation:

    • Harvest fresh flowers and leaves of Melilotus albus or Melilotus officinalis.

    • Grind the fresh plant material in a mortar and pestle.[10]

  • Extraction:

    • Weigh 1 gram of the ground plant material and place it in a suitable vessel.

    • Add 20 mL of 50% (v/v) aqueous ethanol.[10]

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 30 minutes at room temperature.[10]

  • Post-Extraction:

    • Centrifuge the mixture to pellet the solid plant material.

    • Carefully decant the supernatant (the extract).

    • Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

    • The resulting extract is now ready for the photoisomerization step.

Protocol 2: Photoisomerization of trans-Melilotoside to this compound
  • Preparation:

    • Place the filtered extract from Protocol 1 into a quartz vessel to allow for maximum light penetration.

  • Irradiation:

    • Irradiate the extract with a UV light source (e.g., a 370 nm LED) or a broad-spectrum lamp.[6][7]

    • The duration of irradiation will depend on the intensity of the light source and the volume of the extract. It is recommended to monitor the conversion process.

  • Monitoring:

    • At regular intervals (e.g., every 30 minutes), take a small aliquot of the extract.

    • Analyze the aliquot using High-Performance Liquid Chromatography (HPLC) to determine the ratio of trans-Melilotoside to this compound.

    • Continue irradiation until the concentration of this compound reaches a plateau (photostationary state).

  • Post-Conversion:

    • Once the desired conversion is achieved, store the extract in a light-protected container (e.g., an amber vial) to prevent further unwanted photochemical reactions.[22][23]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Initial Purification cluster_conversion Isomerization cluster_final Final Product plant_material Fresh Melilotus Flowers/Leaves grinding Grind in Mortar plant_material->grinding extraction Ultrasound-Assisted Extraction (50% Ethanol, 30 min) grinding->extraction centrifugation Centrifuge extraction->centrifugation filtration Filter (0.45 µm) centrifugation->filtration photoisomerization UV Irradiation filtration->photoisomerization monitoring HPLC Monitoring photoisomerization->monitoring final_product This compound Rich Extract monitoring->final_product

Caption: Workflow for enhancing this compound yield.

troubleshooting_logic cluster_extraction Check Extraction cluster_conversion Check Conversion cluster_material Check Material start Low this compound Yield extraction_method Inefficient Method? start->extraction_method light_source Ineffective Light Source? start->light_source plant_part Wrong Plant Part? start->plant_part extraction_solvent Suboptimal Solvent? extraction_method->extraction_solvent extraction_conditions Incorrect Time/Temp? extraction_solvent->extraction_conditions solution Implement Corrective Actions extraction_conditions->solution exposure_time Insufficient Exposure? light_source->exposure_time exposure_time->solution plant_quality Poor Quality/Dried? plant_part->plant_quality plant_quality->solution

Caption: Troubleshooting logic for low this compound yield.

References

stability of cis-Melilotoside under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cis-Melilotoside under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH levels?

A1: Direct stability data for this compound is limited. However, based on studies of related phenolic glycosides and coumaric acid derivatives, this compound is expected to be more stable in acidic to neutral conditions (pH 3-7).[1][2] Alkaline conditions (pH > 7) are likely to cause degradation.[1][3] For instance, studies on similar compounds like 7-hydroxy coumarin (B35378) have shown a higher susceptibility to degradation in alkaline solutions.[3]

Q2: How does temperature affect the stability of this compound?

Q3: Can this compound isomerize to trans-Melilotoside? What factors influence this?

A3: Yes, cis-trans isomerization is a potential issue. The cis isomer is generally less stable than the trans isomer.[5] Factors that can promote isomerization to the more stable trans form include exposure to heat, light (photoisomerization), and certain catalytic conditions. It is crucial to protect solutions of this compound from prolonged exposure to light and high temperatures to maintain its isomeric purity.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks could be due to several reasons:

  • Degradation Products: If the sample has been exposed to harsh pH conditions (especially alkaline) or high temperatures, the additional peaks may correspond to degradation products.

  • Isomerization: The appearance of a new peak could indicate the isomerization of this compound to trans-Melilotoside.

  • Impurities: The unexpected peaks might be impurities from the initial synthesis or extraction of the compound.

To identify the source, it is recommended to run a forced degradation study on a pure sample of this compound and compare the resulting chromatograms.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Loss of this compound concentration over time in solution. Degradation due to inappropriate pH or high temperature.Prepare fresh solutions in a slightly acidic to neutral buffer (pH 5-7). Store solutions at 2-8°C for short-term use and protected from light. For long-term storage, aliquot and freeze at -20°C or below.
Appearance of a new, significant peak in HPLC analysis. Isomerization to trans-Melilotoside or degradation.Analyze a fresh, pure standard of trans-Melilotoside to confirm if the new peak corresponds to the trans-isomer. If not, it is likely a degradation product. Conduct a forced degradation study to identify potential degradation products.
Inconsistent results in bioassays. Degradation or isomerization of this compound leading to variable active compound concentration.Ensure consistent and appropriate storage and handling of this compound stock solutions. Prepare fresh dilutions for each experiment from a properly stored stock. Consider quantifying the this compound concentration by HPLC immediately before use in bioassays.
Precipitation of the compound from the solution. Poor solubility at the working concentration or pH.Check the solubility of this compound in your chosen solvent system. The pH of the solution can affect solubility; adjust if necessary while considering stability. Sonication may help in dissolving the compound, but avoid excessive heating.

Stability Data Summary (Illustrative)

No specific quantitative stability data for this compound was found in the public domain. The following table is an illustrative example based on general knowledge of similar phenolic glycosides and coumaric acid derivatives.

pHTemperature (°C)ObservationExpected Stability
325Minimal degradation observed over 24 hours.High
525Very stable, no significant degradation.Very High
725Slight degradation may occur over extended periods.Moderate to High
925Noticeable degradation, potential for hydrolysis.Low
74Stable for short-term storage (days to weeks).High
740Accelerated degradation expected.Low

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for a defined period.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a controlled temperature environment (e.g., 60°C or 80°C) in the dark.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • At each time point, withdraw samples from both the exposed and control solutions and dilute for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products and the trans-isomer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic (0.1 M HCl, 60°C) prep->acid alkali Alkaline (0.1 M NaOH, 60°C) prep->alkali oxidation Oxidative (3% H2O2, RT) prep->oxidation thermal Thermal (60°C, Dark) prep->thermal photo Photolytic (UV Light) prep->photo sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Forced degradation experimental workflow.

stability_logic cluster_factors Influencing Factors cluster_outcomes Potential Outcomes ph pH stable Stable this compound ph->stable Acidic/Neutral pH degradation Degradation Products ph->degradation Alkaline pH temp Temperature temp->stable Low Temp temp->degradation High Temp light Light Exposure isomerization trans-Melilotoside light->isomerization UV/Visible

Factors affecting this compound stability.

References

Technical Support Center: Stability and Degradation of cis-Melilotoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of cis-Melilotoside in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a phenolic glycoside, specifically the cis-isomer of β-D-glucosyl-2-hydroxycinnamate. Its stability in solution is a critical factor in research and drug development as degradation can lead to a loss of biological activity, the formation of impurities, and potentially compromise the accuracy of experimental results. Understanding its degradation profile is essential for developing stable formulations and reliable analytical methods.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on its chemical structure, a phenolic glycoside of a cinnamic acid derivative, the main potential degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the glycosidic bond to yield cis-2-coumaric acid and D-glucose. This is a common degradation route for phenolic glycosides.

  • Isomerization: Conversion from the cis-isomer to the more stable trans-isomer (trans-Melilotoside). This can be influenced by factors such as light and heat.

  • Photodegradation: Ultraviolet (UV) light can induce isomerization and potentially further degradation of the cinnamic acid moiety.

  • Oxidation: The phenolic group and the double bond in the cinnamic acid structure are susceptible to oxidation, which can lead to a variety of degradation products.

Q3: What are the expected degradation products of this compound?

A3: The primary expected degradation products are:

  • cis-2-Coumaric acid and D-glucose: Resulting from hydrolysis.

  • trans-Melilotoside: Formed via cis-trans isomerization.

  • trans-2-Coumaric acid: Formed from the hydrolysis of trans-Melilotoside.

  • Oxidative products: Various smaller molecules resulting from the cleavage of the aromatic ring or modification of the side chain due to oxidation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound solutions.

Issue 1: Loss of this compound peak intensity in HPLC analysis over a short period.
  • Possible Cause 1: Hydrolysis. The glycosidic bond may be susceptible to cleavage, especially in acidic or basic aqueous solutions.

    • Troubleshooting Steps:

      • pH Control: Ensure the pH of your solution is neutral and buffered if necessary. Phenolic glycosides can be labile in aqueous media, and their stability is often pH-dependent.

      • Solvent Choice: If possible, prepare stock solutions in a non-aqueous solvent like methanol (B129727) or DMSO and dilute into aqueous buffers immediately before use.

      • Temperature: Store solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis.

  • Possible Cause 2: Adsorption to surfaces. The compound may be adsorbing to the surfaces of your storage container or analytical vials.

    • Troubleshooting Steps:

      • Vial Selection: Use silanized or low-adsorption vials.

      • Solvent Modification: Include a small percentage of an organic solvent or a surfactant in your sample diluent to reduce adsorption.

Issue 2: Appearance of a new, later-eluting peak in the chromatogram.
  • Possible Cause: Cis-trans isomerization. The cis-isomer can convert to the more stable trans-isomer, which typically has a longer retention time on reverse-phase HPLC.

    • Troubleshooting Steps:

      • Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil. Photons can provide the energy needed for isomerization.

      • Temperature Control: Avoid exposing solutions to high temperatures, as heat can also promote isomerization.

      • Confirmation: If a trans-Melilotoside standard is available, co-inject it with your sample to confirm the identity of the new peak.

Issue 3: Multiple unknown peaks appearing in the chromatogram after stress testing.
  • Possible Cause: Oxidative degradation. The phenolic ring and the acrylic acid side chain are susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.

    • Troubleshooting Steps:

      • Degas Solvents: Degas all solvents used for sample preparation and HPLC mobile phases to remove dissolved oxygen.

      • Use of Antioxidants: For formulation studies, consider the addition of a suitable antioxidant.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like EDTA to your solutions.

Quantitative Data from Forced Degradation Studies (Illustrative)

Stress ConditionReagent/ConditionExpected Degradation ProductsTypical Degradation (%)
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hcis-2-Coumaric acid, D-glucose10 - 20%
Base Hydrolysis 0.1 M NaOH at RT for 4hcis-2-Coumaric acid, D-glucose15 - 30%
Oxidation 3% H₂O₂ at RT for 24hVarious oxidative products5 - 15%
Thermal Degradation 80 °C for 48htrans-Melilotoside, cis-2-Coumaric acid5 - 10%
Photodegradation UV light (254 nm) for 24htrans-Melilotoside10 - 25%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to develop and validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw samples at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 0, 2, 8, and 24 hours.

    • Thermal Degradation: Evaporate the solvent from 1 mL of the stock solution and expose the solid residue to 80 °C. Dissolve in methanol for analysis at 0, 24, and 48 hours. For solution-state thermal stress, heat the stock solution at 80 °C and sample at the same time points.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm). Withdraw samples at 0, 4, 8, and 24 hours.

  • Sample Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm and 310 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

DegradationPathways cis_Melilotoside This compound trans_Melilotoside trans-Melilotoside cis_Melilotoside->trans_Melilotoside Isomerization (Light, Heat) cis_Coumaric_Acid cis-2-Coumaric Acid + D-Glucose cis_Melilotoside->cis_Coumaric_Acid Hydrolysis (Acid, Base) Oxidative_Products Oxidative Degradation Products cis_Melilotoside->Oxidative_Products Oxidation trans_Coumaric_Acid trans-2-Coumaric Acid + D-Glucose trans_Melilotoside->trans_Coumaric_Acid Hydrolysis (Acid, Base)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Identify & Quantify Degradation Products analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

selecting the appropriate column for cis-Melilotoside HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) analysis of cis-Melilotoside.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for this compound analysis?

A1: For the analysis of this compound, a reversed-phase C18 column is highly recommended. This type of column is widely used and has demonstrated excellent performance for the separation of coumarins and other phenolic glycosides.[1][2] Key specifications to consider are particle size, pore size, and column dimensions.

Q2: What are the typical mobile phases used for the separation of this compound?

A2: A gradient elution using a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is the most common mobile phase system.[3] The acidic modifier, typically formic acid or acetic acid, helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group in this compound.

Q3: What is the optimal UV detection wavelength for this compound?

A3: The optimal UV detection wavelength for coumarins generally falls within the range of 275 nm to 325 nm. For compounds with a cinnamic acid structure, absorbance maxima can be found between 290-330 nm.[1] It is advisable to determine the specific UV maximum of this compound in your mobile phase for the best sensitivity.

Q4: How should I prepare plant extracts for this compound analysis?

A4: Plant material is typically extracted with methanol or ethanol. The resulting extract should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter that could clog the column.[3]

Column Selection and Specifications

The choice of the analytical column is critical for achieving a successful separation. Based on the chemical properties of this compound (a polar glycoside), a reversed-phase C18 column is the industry standard.

ParameterRecommended SpecificationRationale
Stationary Phase C18 (Octadecylsilane)Provides appropriate hydrophobicity for retaining and separating moderately polar compounds like coumarin (B35378) glycosides.
Particle Size 1.7 - 5 µmSmaller particles (e.g., 1.7-1.8 µm for UPLC) offer higher efficiency and resolution, while larger particles (3-5 µm for HPLC) are more robust and generate lower backpressure.[3]
Pore Size 100 - 130 ÅSuitable for the analysis of small molecules like this compound.
Column Dimensions 2.1 mm x 50-150 mm (UPLC) or 4.6 mm x 150-250 mm (HPLC)Dimensions are chosen based on the desired resolution, analysis time, and solvent consumption.

Experimental Protocol: UPLC-DAD Analysis of a Coumarin Glycoside

This protocol is adapted from a validated method for the analysis of coumarin glycosides in plant extracts and is suitable for the analysis of this compound.[3]

1. Sample Preparation:

  • Homogenize 100 mg of lyophilized plant tissue.
  • Extract with 1 mL of 80% methanol by vortexing for 10 minutes.
  • Centrifuge the extract at 14,000 rpm for 10 minutes.
  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

ParameterCondition
Instrument UPLC system with a Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., ZORBAX Eclipse Plus, 150 x 2.1 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol[3]
Flow Rate 0.2 mL/min[3]
Column Temperature 40 °C[3]
Injection Volume 5 µL[3]
Detection DAD, monitor at 320 nm

3. Gradient Elution Program:

Time (min)% Mobile Phase B
010
1670
1899
18.0110
2010

Troubleshooting Guide

HPLC_Troubleshooting_Workflow start Start Troubleshooting observe_problem Observe Chromatographic Problem start->observe_problem peak_shape Poor Peak Shape? observe_problem->peak_shape Peak Shape retention_time Retention Time Issues? observe_problem->retention_time Retention Time baseline_issue Baseline Issues? observe_problem->baseline_issue Baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes broadening Broadening peak_shape->broadening Yes split Split Peaks peak_shape->split Yes rt_drift Drifting retention_time->rt_drift Yes rt_variable Variable retention_time->rt_variable Yes noisy_baseline Noisy baseline_issue->noisy_baseline Yes drifting_baseline Drifting baseline_issue->drifting_baseline Yes solution_tailing Check mobile phase pH (acidify if needed). Check for column contamination. tailing->solution_tailing solution_fronting Reduce sample concentration. Ensure sample solvent is weaker than mobile phase. fronting->solution_fronting solution_broadening Check for system leaks. Increase flow rate. Replace old column. broadening->solution_broadening solution_split Ensure complete sample dissolution. Check for column blockage. split->solution_split solution_rt_drift Ensure proper column equilibration. Check for stable column temperature. rt_drift->solution_rt_drift solution_rt_variable Check pump for leaks and air bubbles. Prepare fresh mobile phase. rt_variable->solution_rt_variable solution_noisy Degas mobile phase. Check for detector lamp issues. Clean detector cell. noisy_baseline->solution_noisy solution_drifting_baseline Ensure thorough column equilibration. Check for column bleed. drifting_baseline->solution_drifting_baseline end Problem Resolved solution_tailing->end solution_fronting->end solution_broadening->end solution_split->end solution_rt_drift->end solution_rt_variable->end solution_noisy->end solution_drifting_baseline->end

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column; Mobile phase pH too high.Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep this compound protonated. If tailing persists, consider a new, well-endcapped C18 column.[4]
Peak Fronting Column overload; Sample solvent stronger than the mobile phase.Dilute the sample or reduce the injection volume. Dissolve the sample in a solvent weaker than or the same as the initial mobile phase composition.[4]
Broad Peaks Large dead volume in the system; Column degradation; Low flow rate.Check all fittings and tubing for leaks or excessive length. Increase the flow rate. Replace the column if it is old or has been subjected to harsh conditions.
Split Peaks Partially clogged column inlet frit; Sample not fully dissolved or incompatible with the mobile phase.Reverse-flush the column to dislodge particulates. Ensure the sample is fully dissolved before injection and is soluble in the mobile phase.
Retention Time Drift Inadequate column equilibration; Fluctuations in column temperature.Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection. Use a column oven to maintain a stable temperature.[4]
Variable Retention Times Inconsistent mobile phase composition; Air bubbles in the pump.Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase thoroughly before and during use. Purge the pump to remove any trapped air bubbles.[4]
Baseline Noise Air bubbles in the system; Contaminated mobile phase or detector cell; Failing detector lamp.Degas the mobile phase. Flush the system with a strong solvent like isopropanol. Clean the detector cell according to the manufacturer's instructions. Replace the detector lamp if its energy is low.[4]
Baseline Drift Insufficient column equilibration, especially with gradient elution; Column bleed.Increase the equilibration time between runs. Use a high-quality column and operate within the recommended pH and temperature ranges to minimize bleed.[4]

Signaling Pathways and Experimental Workflows

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Plant Material extraction Extraction (e.g., 80% Methanol) sample->extraction filtration Filtration (0.22 µm filter) extraction->filtration autosampler Autosampler filtration->autosampler pump HPLC Pump (Mobile Phase Delivery) column C18 Column detector UV/DAD Detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration & Quantification report Final Report

References

Validation & Comparative

Comparative Analysis of the Antioxidant Potential of cis- and trans-Melilotoside: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Melilotoside Isomers

Melilotoside, also known as β-D-glucosyl-2-hydroxycinnamic acid, is a naturally occurring compound found in plants like sweet clover (Melilotus alba and Melilotus officinalis). It is a conjugate of coumaric acid and glucose. The presence of a carbon-carbon double bond in the coumaric acid moiety gives rise to cis-trans isomerism.

  • trans-Melilotoside: Generally considered the more stable and common isomer in nature[3].

  • cis-Melilotoside: The cis-isomer of melilotoside[4].

The antioxidant potential of phenolic compounds is often linked to their chemical structure, including the arrangement of hydroxyl groups and the planarity of the molecule. Therefore, it is plausible that the geometric differences between cis- and trans-Melilotoside could influence their antioxidant activities.

Standard In Vitro Antioxidant Assays

To evaluate and compare the antioxidant activity of cis- and trans-Melilotoside, standardized in vitro assays are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods due to their simplicity, reliability, and reproducibility[5][6][7].

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical[5][6]. The DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm[6][8]. When reduced by an antioxidant, the DPPH molecule is formed, and the solution turns to a pale yellow color, leading to a decrease in absorbance[6][8]. The degree of discoloration is proportional to the scavenging activity of the antioxidant[6].

Experimental Protocol (General):

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be adjusted to a specific value (e.g., 1.0 ± 0.2)[9].

  • Reaction Mixture: Varying concentrations of the test compounds (cis- and trans-Melilotoside) are added to the DPPH solution. A control sample containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes) to allow the reaction to reach a steady state[10].

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer[6].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate[11][12]. The resulting ABTS•+ solution is blue-green and has a characteristic absorbance at approximately 734 nm[9]. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, causing a decrease in absorbance[11]. This assay is applicable to both hydrophilic and lipophilic antioxidants[12].

Experimental Protocol (General):

  • Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and left to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical[9].

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Different concentrations of the test compounds (cis- and trans-Melilotoside) are added to the ABTS•+ working solution. A control is prepared without the test compound.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm using a spectrophotometer.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Comparison of DPPH and ABTS Assays

FeatureDPPH AssayABTS Assay
Radical 2,2-diphenyl-1-picrylhydrazyl (stable free radical)[6]2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+)[11]
Principle Hydrogen/electron donation leads to color change from violet to yellow[6][8]Electron donation leads to decolorization of the blue-green solution[11]
Wavelength ~517 nm[6]~734 nm[9]
Solubility Primarily for hydrophobic systems; soluble in organic solvents[5]Applicable to both hydrophilic and lipophilic systems[12]
pH Sensitivity Less sensitive to pHCan be used over a wide pH range
Reaction Time Typically 30 minutes or more[10]Faster reaction kinetics, often complete within minutes[9]
Interference Can be subject to interference from compounds that absorb at ~517 nmLess prone to interference from colored compounds due to measurement at a longer wavelength

Visualizing the Comparative Workflow

The following diagram illustrates a generalized experimental workflow for comparing the antioxidant activities of cis- and trans-Melilotoside.

G cluster_prep Preparation cluster_assay Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis prep_cis Prepare this compound Stock Solution dpph_assay_cis Incubate this compound with DPPH prep_cis->dpph_assay_cis abts_assay_cis Incubate this compound with ABTS•+ prep_cis->abts_assay_cis prep_trans Prepare trans-Melilotoside Stock Solution dpph_assay_trans Incubate trans-Melilotoside with DPPH prep_trans->dpph_assay_trans abts_assay_trans Incubate trans-Melilotoside with ABTS•+ prep_trans->abts_assay_trans prep_dpph Prepare DPPH Working Solution prep_dpph->dpph_assay_cis prep_dpph->dpph_assay_trans prep_abts Prepare ABTS•+ Working Solution prep_abts->abts_assay_cis prep_abts->abts_assay_trans measure_dpph Measure Absorbance at 517 nm dpph_assay_cis->measure_dpph dpph_assay_trans->measure_dpph measure_abts Measure Absorbance at 734 nm abts_assay_cis->measure_abts abts_assay_trans->measure_abts calc_ic50 Calculate % Inhibition and IC50 / TEAC Values measure_dpph->calc_ic50 measure_abts->calc_ic50 compare Compare Antioxidant Activity of cis vs. trans Isomers calc_ic50->compare

Caption: Workflow for comparing antioxidant activity.

Conclusion

While there is a clear scientific rationale for investigating the comparative antioxidant activity of cis- and trans-Melilotoside, experimental data is currently lacking. This guide provides the necessary theoretical background and standardized protocols for researchers to undertake such a study. By employing established methods like the DPPH and ABTS assays, a quantitative comparison can be made, which would be a valuable contribution to the understanding of the structure-activity relationships of these natural compounds. Such research is crucial for the fields of phytochemistry, pharmacology, and the development of new antioxidant agents for therapeutic or nutraceutical applications.

References

Comparative Analysis of cis-Melilotoside and Other Phenolic Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of cis-Melilotoside and other selected phenolic glycosides, focusing on their antioxidant, anti-inflammatory, and enzyme inhibitory properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing data on related phenolic glycosides to provide a valuable comparative framework.

Introduction to Phenolic Glycosides

Phenolic glycosides are a diverse group of naturally occurring compounds characterized by a phenolic structural moiety linked to a sugar. They are widely distributed in the plant kingdom and have garnered significant interest for their broad spectrum of biological activities. This compound, an o-coumaric acid derivative, belongs to this class of molecules and is known for its antioxidant properties. This guide will compare its anticipated performance with other well-researched phenolic glycosides, including salicin (B1681394), arbutin, and various flavonoid glycosides.

Comparative Data on Biological Activities

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and enzyme inhibitory activities of various phenolic glycosides. The data has been compiled from multiple studies, and it is important to note that experimental conditions can vary between studies, affecting direct comparability.

Antioxidant Activity

The antioxidant capacity of phenolic glycosides is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for antioxidant activity, with lower values indicating higher potency.

Compound/ExtractAssayIC50 ValueReference CompoundIC50 of Reference
Salicin ExtractDPPH26.2 - 38.4 µg/mLAscorbic Acid9.3 µg/mL
Salicin ExtractABTS79.8 - 169.8 µg/mLAscorbic Acid71.2 µg/mL
ArbutinDPPH---
TilirosideDPPH60.40 ± 0.24 µg/mL--
QuercetrinDPPH68.05 ± 0.36 µg/mL--
This compoundDPPHData not available--
This compoundABTSData not available--

Note: Data for salicin extracts are from various Salix species and may not represent the pure compound.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic glycosides are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundCell LineIC50 (NO Inhibition)
ArbutinBV2 microgliaDose-dependent reduction
SalicortinRAW 264.715 µM
Salicortin-6'-benzoateRAW 264.7> 50 µM
LuteolinRAW 264.717.1 µM
2',3',5,7-TetrahydroxyflavoneRAW 264.719.7 µM
This compoundRAW 264.7Data not available
Enzyme Inhibitory Activity

Phenolic glycosides can inhibit various enzymes involved in disease processes. Key examples include cyclooxygenase (COX) and lipoxygenase (LOX) in the inflammatory cascade, and α-glucosidase and α-amylase, which are relevant to diabetes management.

CompoundEnzymeIC50 Value
DemethyleneberberineCOX-213.46 ± 1.91 µM
Demethyleneberberine5-LOX2.93 ± 0.81 µM
16-hydroxy-cleroda-4(18), 13-dien-16,15-olideCOX-28.49 ± 0.55 nM
16-hydroxy-cleroda-4(18), 13-dien-16,15-olide5-LOX12.73 ± 0.21 nM
Phenolic extract (Panicum sumatrense)α-glucosidase18.97 ± 0.43 μg/mL
This compound-Data not available

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action of phenolic glycosides, it is crucial to visualize the signaling pathways they modulate and the experimental procedures used to assess their activity.

Inflammatory Signaling Pathways

Phenolic glycosides often exert their anti-inflammatory effects by modulating key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription nucleus Nucleus cis_Melilotoside This compound (and other phenolic glycosides) cis_Melilotoside->IKK Inhibits cis_Melilotoside->NFkB_nucleus Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and potential inhibition by phenolic glycosides.

MAPK_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates nucleus Nucleus AP1->nucleus Translocation Genes Pro-inflammatory Gene Expression AP1->Genes Induces Transcription cis_Melilotoside This compound (and other phenolic glycosides) cis_Melilotoside->MAPKKK Inhibits cis_Melilotoside->MAPK Inhibits

Caption: Overview of the MAPK signaling cascade and potential points of inhibition.

Experimental Workflows

The following diagrams illustrate the general workflow for common in vitro assays used to evaluate the biological activities of phenolic glycosides.

DPPH_Assay_Workflow start Start prepare_samples Prepare serial dilutions of this compound & other phenolic glycosides start->prepare_samples mix Mix sample solutions with DPPH solution prepare_samples->mix prepare_dpph Prepare DPPH radical solution in methanol (B129727) prepare_dpph->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: General workflow for the DPPH radical scavenging assay.

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 cells in a 96-well plate start->seed_cells pretreat Pre-treat cells with phenolic glycosides seed_cells->pretreat stimulate Stimulate with LPS (Lipopolysaccharide) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant griess_reagent Add Griess reagent collect_supernatant->griess_reagent measure Measure absorbance at ~540 nm griess_reagent->measure calculate Calculate NO inhibition and IC50 value measure->calculate end End calculate->end

Caption: Experimental workflow for nitric oxide (NO) inhibition assay in RAW 264.7 cells.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound and other phenolic glycosides)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or standard solutions to the respective wells.

  • For the blank, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS (Lipopolysaccharide) from E. coli

  • Test compounds (this compound and other phenolic glycosides)

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, and B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without test compound) should be included.

  • After incubation, collect the cell culture supernatant from each well.

  • Mix an equal volume of the supernatant with Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add an equal volume of Griess Reagent B and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at approximately 540 nm.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays

Objective: To determine the inhibitory effect of the test compounds on COX and LOX enzymes.

Materials:

  • Purified COX-1, COX-2, and LOX enzymes

  • Arachidonic acid (substrate)

  • Assay-specific buffers and reagents

  • Test compounds (this compound and other phenolic glycosides)

  • Positive controls (e.g., Indomethacin for COX, Nordihydroguaiaretic acid for LOX)

  • Spectrophotometer or fluorometer

Procedure (General):

  • The assays are typically performed in a cell-free system using commercially available kits.

  • The enzyme is pre-incubated with various concentrations of the test compound or a positive control.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The formation of the product (e.g., prostaglandin (B15479496) for COX, leukotriene for LOX) is monitored over time by measuring changes in absorbance or fluorescence.

  • The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined from the dose-response curve.

Conclusion

While specific quantitative data for the antioxidant, anti-inflammatory, and enzyme inhibitory activities of this compound are not extensively available, this guide provides a comparative overview based on the performance of structurally related phenolic glycosides. The provided data tables and experimental protocols offer a valuable resource for researchers to design and conduct their own comparative studies. The illustrated signaling pathways highlight the potential mechanisms through which this compound and other phenolic glycosides may exert their therapeutic effects. Further research is warranted to fully elucidate the biological activity profile of this compound and to directly compare its efficacy with other promising phenolic glycosides.

Validating the Antiprotozoal Promise of cis-Melilotoside: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ISTANBUL, Turkey – December 2, 2025 – Initial in vitro research has identified cis-Melilotoside, a natural o-coumaric acid derivative, as a compound with moderate activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. A primary assay conducted by Atay et al. (2016) demonstrated its potential, yet crucial secondary validation is required to ascertain its therapeutic promise. This guide provides a comparative framework for such a validation, detailing established secondary assay protocols and presenting the existing primary data for context.

To date, published literature has not presented a secondary validation of the antiprotozoal effect of this compound. Therefore, this document outlines a proposed experimental workflow based on standard methodologies in the field to guide researchers in the further evaluation of this compound.

Primary Assay Findings: A Starting Point for Validation

The foundational research by Atay et al. (2016) evaluated the in vitro activity of this compound isolated from Ajuga laxmannii against the trypomastigote form of Trypanosoma cruzi. The study utilized a colorimetric assay to determine the concentration at which the compound inhibited 50% of the parasite's growth (IC50).

Data Presentation: Primary Antiprotozoal Activity

CompoundTarget OrganismPrimary Assay TypeIC50 (µg/mL)[1]Cytotoxicity (L6 cells) IC50 (µg/mL)[1]Selectivity Index (SI)
This compound Trypanosoma cruzi (trypomastigotes)Colorimetric Assay78.2>90>1.15
Benznidazole (Reference Drug) Trypanosoma cruzi (trypomastigotes)Colorimetric Assay1.830.216.8

Proposed Secondary Assay Workflow for Validation

To build upon the initial findings, a secondary assay workflow is proposed to provide a more comprehensive understanding of this compound's antiprotozoal potential. This workflow focuses on the intracellular amastigote stage of T. cruzi, which is the clinically relevant form of the parasite in humans, and a concurrent cytotoxicity assessment to determine the compound's selectivity.

Mandatory Visualization: Proposed Secondary Assay Workflow

G cluster_0 Compound Preparation cluster_1 Cell Culture & Infection cluster_2 Secondary Assays cluster_3 Data Analysis Compound This compound Stock Solution SerialDilution Serial Dilutions Compound->SerialDilution AmastigoteAssay Intracellular Amastigote Assay SerialDilution->AmastigoteAssay Add to infected cells CytotoxicityAssay Host Cell Cytotoxicity Assay SerialDilution->CytotoxicityAssay Add to uninfected cells VeroCells Vero Cell Culture Infection Infection with T. cruzi Trypomastigotes VeroCells->Infection VeroCells->CytotoxicityAssay Infection->AmastigoteAssay IC50_Amastigote Calculate IC50 (Amastigote) AmastigoteAssay->IC50_Amastigote IC50_Host Calculate IC50 (Host Cell) CytotoxicityAssay->IC50_Host SI_Calculation Determine Selectivity Index (SI) IC50_Amastigote->SI_Calculation IC50_Host->SI_Calculation

Caption: Proposed workflow for the secondary validation of this compound's anti-T. cruzi activity.

Experimental Protocols

The following are detailed methodologies for the proposed secondary assays.

Intracellular Amastigote Assay

This assay evaluates the efficacy of this compound against the replicative intracellular form of T. cruzi.

  • Cell Culture: Vero cells (or another suitable host cell line like L6 myoblasts) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Parasite Infection: Host cells are seeded in 96-well plates. After 24 hours, the cells are infected with tissue culture-derived trypomastigotes of T. cruzi at a multiplicity of infection (MOI) of 10:1 (parasite:cell).

  • Compound Treatment: After 24 hours of infection, the medium is replaced with fresh medium containing serial dilutions of this compound (e.g., from 100 µg/mL to 0.1 µg/mL). Benznidazole is used as a positive control, and wells with infected, untreated cells serve as a negative control.

  • Incubation and Staining: The plates are incubated for an additional 48-72 hours. Subsequently, the cells are fixed with methanol (B129727) and stained with Giemsa.

  • Data Acquisition: The number of amastigotes per 100 host cells is determined by microscopic examination. The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Host Cell Cytotoxicity Assay

This assay is performed in parallel to determine the toxicity of this compound to the host cells, which is crucial for calculating the selectivity index.

  • Cell Culture: Uninfected Vero cells (or the same host cell line used in the amastigote assay) are seeded in 96-well plates.

  • Compound Treatment: After 24 hours, the cells are treated with the same serial dilutions of this compound as in the amastigote assay.

  • Incubation: The plates are incubated for the same duration as the amastigote assay (48-72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT or resazurin (B115843) reduction assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 value for cytotoxicity is calculated as the concentration of the compound that reduces host cell viability by 50% compared to the untreated control.

Comparative Data and Future Directions

The successful validation of this compound in these secondary assays would be a significant step forward. A high selectivity index (ideally >10) in the intracellular amastigote assay would warrant further investigation into its mechanism of action and potential for in vivo studies. The data from these proposed assays would provide a direct comparison with the reference drug, benznidazole, under more clinically relevant conditions.

Mandatory Visualization: Logical Relationship of Validation

G Primary Primary Assay (Trypomastigotes) Secondary Secondary Assay (Intracellular Amastigotes) Primary->Secondary Proceed if active SI Selectivity Index > 10? Secondary->SI Cytotoxicity Cytotoxicity Assay Cytotoxicity->SI Further Mechanism of Action & In Vivo Studies SI->Further Yes Discard Low Selectivity - Discard SI->Discard No

Caption: Logical progression for the validation of a potential antiprotozoal compound.

This guide underscores the necessity of rigorous, multi-step validation in the drug discovery pipeline. While this compound has shown initial promise, the proposed secondary assays are essential to objectively determine its potential as a lead compound for the development of new therapies for Chagas disease.

References

Assessing the Cytotoxicity of cis-Melilotoside on Mammalian Cell Lines: A Comparative Guide Based on its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic potential of cis-Melilotoside. Due to a lack of direct experimental data on this compound, this document focuses on the cytotoxic effects of its aglycone, o-coumaric acid, to provide a foundational understanding. It is crucial to note that the glycosylation in this compound may significantly alter its biological activity, and the data presented here for o-coumaric acid should be interpreted with caution as a proxy.

Introduction to this compound and its Cytotoxic Potential

This compound is a glucoside of o-coumaric acid, a phenolic compound found in various plants. While direct studies on the cytotoxicity of this compound against mammalian cell lines are not currently available in the public domain, research on its aglycone, o-coumaric acid, has demonstrated cytotoxic effects against several cancer cell lines. This suggests a potential, yet unconfirmed, anticancer activity for this compound. This guide synthesizes the available data on o-coumaric acid to offer a preliminary assessment framework.

Comparative Cytotoxicity of o-Coumaric Acid

Studies have shown that o-coumaric acid exhibits cytotoxic activity against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (H1975) cell lines.

Table 1: Summary of IC50 Values for o-Coumaric Acid on Various Mammalian Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
o-Coumaric AcidH1975 (Non-small cell lung cancer)MTT Assay8.107 mM[1][2]
o-Coumaric AcidMCF-7 (Breast adenocarcinoma)Not Specified4.95 mM[3]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency. Direct comparison with this compound is not possible without experimental data.

Experimental Protocols for Cytotoxicity Assessment of o-Coumaric Acid

The following protocols are based on methodologies reported in studies on o-coumaric acid and can serve as a template for assessing the cytotoxicity of this compound.

Cell Culture and Treatment
  • Cell Lines: Human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (H1975) cells are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: o-coumaric acid is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution, which is then diluted to final concentrations in the cell culture medium.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test compound for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate C->D E Solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 F->G Apoptotic_Pathway cluster_pathway o-Coumaric Acid Induced Apoptosis in MCF-7 Cells OCA o-Coumaric Acid p53 p53 (Upregulation) OCA->p53 Bax Bax (Upregulation) OCA->Bax Bcl2 Bcl-2 (Downregulation) OCA->Bcl2 p53->Bax Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytC Cytochrome c release Mitochondria->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Guide to the Structure-Activity Relationship of Coumarin Glycosides: Insights from cis-Melilotoside Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of coumarin (B35378) glycosides, with a focus on analogs of cis-Melilotoside and the closely related 4-methylumbelliferone (B1674119) derivatives. Due to the limited availability of specific SAR data for this compound, this guide leverages data from structurally similar coumarin glycosides to elucidate key principles governing their biological activity. The information presented herein is intended to guide the rational design of novel coumarin-based therapeutic agents.

Introduction to Coumarin Glycosides and their Therapeutic Potential

Coumarins are a large class of naturally occurring benzopyrone compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties.[1] Glycosylation, the attachment of a sugar moiety, can significantly modulate the pharmacokinetic and pharmacodynamic properties of coumarins, often enhancing their solubility, stability, and biological activity. This compound, a glycoside of cis-2-coumaric acid, represents a key structure within this class. Understanding the relationship between the chemical structure of these glycosides and their biological function is crucial for the development of more potent and selective drugs.

Structure-Activity Relationship Analysis

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone core. While specific SAR studies on a wide range of this compound analogs are not extensively available, studies on related coumarin glycosides, such as derivatives of 4-methylumbelliferone, provide valuable insights.

Numerous studies have demonstrated the cytotoxic effects of coumarin derivatives against various cancer cell lines. The substitution pattern on the coumarin ring and the nature of the glycosidic linkage are critical for this activity.

Table 1: Cytotoxicity of Selected Coumarin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Lansiumarin AMurine leukemia P3884.3 (µg/mL)[2]
ScopoletinHuman cholangiocarcinoma (KKU-100)486.2 ± 1.5[2]
ScopoletinHuman cholangiocarcinoma (KKU-M214)493.5 ± 4.7[2]
ScopoletinHuman breast cancer (MDA-MB-231)4.46[2]
UmbelliferoneHuman bladder carcinoma (EJ)100.3 ± 4.5[2]
4-MethylumbelliferoneHuman hepatocellular carcinoma (HepG2)> 100[3]
4-Methylumbelliferone-hydrazide (N28)Human hepatocellular carcinoma (HepG2)15.6 ± 1.2[3]
4-Methylumbelliferone-hydrazide (N30)Human breast cancer (SKBR-3)12.5 ± 0.8[3]

Key SAR Observations for Anticancer Activity:

  • Substitution at the 4-position: The introduction of a methyl group at the 4-position, as seen in 4-methylumbelliferone, can influence cytotoxicity. Further derivatization of this position can lead to enhanced activity. For instance, hybrid molecules of 4-methylumbelliferone with hydrazide moieties have shown increased potency against hepatocellular and breast cancer cell lines.[3]

  • Glycosylation: The nature and position of the sugar moiety can significantly impact anticancer activity. While comprehensive data for a series of this compound glycosidic analogs is lacking, the principle of modulated activity through glycosylation is well-established for flavonoids, a related class of compounds.[4]

  • Hydroxylation Pattern: The presence and position of hydroxyl groups on the coumarin ring are crucial. For example, the dihydroxylated coumarin esculetin (B1671247) has demonstrated notable anti-inflammatory and antioxidant effects, which can contribute to its anticancer properties.[2]

Coumarin derivatives are known to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Key SAR Observations for Anti-inflammatory Activity:

  • Hydroxylation: Hydroxylation at the 7-position of the coumarin nucleus is a common feature in many biologically active coumarins and is often associated with anti-inflammatory properties.

  • Glycosylation: Glycosylation can influence the anti-inflammatory activity of coumarins. A study on glycosylated coumarins from Wikstroemia nutans showed mild inhibitory effects on nitric oxide (NO) production in LPS-stimulated macrophages.[5][6]

  • Substitution at the 3- and 4-positions: Modifications at these positions can significantly alter anti-inflammatory potency.

Signaling Pathways

The biological effects of coumarin glycosides are mediated through their interaction with various cellular signaling pathways.

The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Many coumarin derivatives have been shown to inhibit this pathway.

NF_kB_Pathway cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus IkB->Nucleus Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Coumarin Coumarin Glycosides Coumarin->IKK Inhibits Coumarin->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by coumarin glycosides.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several coumarin derivatives have demonstrated the ability to inhibit this pathway, leading to anticancer effects.[2]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Coumarin Coumarin Glycosides Coumarin->PI3K Inhibits Coumarin->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin glycosides.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of coumarin glycosides.

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., HepG2, SKBR-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the coumarin analogs for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with Coumarin Analogs B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570nm) G->H

Caption: Workflow for the MTT cell viability assay.

This assay is used to quantify the inhibitory effect of compounds on NF-κB transcriptional activity.[7][8]

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • TNF-α or Lipopolysaccharide (LPS)

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plates

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the coumarin analogs for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 6-8 hours to induce NF-κB activation.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated control.

Conclusion

The structure-activity relationship of coumarin glycosides is a complex but critical area of study for the development of novel therapeutics. While data on this compound itself is sparse, analysis of related coumarin derivatives, particularly those of 4-methylumbelliferone, reveals important structural determinants for anticancer and anti-inflammatory activity. Key factors include the substitution pattern on the coumarin core, especially at the 4- and 7-positions, and the nature of the attached glycosidic moiety. The modulation of critical signaling pathways such as NF-κB and PI3K/Akt/mTOR appears to be a common mechanism of action. Further systematic synthesis and biological evaluation of this compound analogs are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Bioavailability of Cis- and Trans-Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Data Summary

The bioavailability of glycosides is largely dependent on the initial hydrolysis of the glycosidic bond, which releases the aglycone for absorption. The key difference between cis- and trans-melilotoside lies in their susceptibility to enzymatic hydrolysis.

FeatureCis-Melilotoside (B1236938)Trans-MelilotosideReference
Synonym Coumarinic acid β-D-glucosideo-Coumaric acid β-D-glucoside[1]
Enzymatic Hydrolysis Rapidly hydrolyzed by specific β-glucosidases (e.g., from sweetclover and tonka bean).Slowly or negligibly hydrolyzed by the same specific β-glucosidases.[1]
Aglycone Released Coumarinic acid (cis-o-hydroxycinnamic acid)o-Coumaric acid (trans-o-hydroxycinnamic acid)[1]
Spontaneous Lactonization of Aglycone Yes, coumarinic acid readily lactonizes to form coumarin (B35378), especially in acidic conditions.No, o-coumaric acid does not spontaneously lactonize.[1]
Hypothesized Bioavailability Higher, due to preferential enzymatic cleavage and subsequent absorption of the aglycone.Lower, due to resistance to enzymatic hydrolysis, limiting the release of the absorbable aglycone.Inferred from[1]

Metabolic Pathways and Bioavailability

The journey of melilotoside (B1233622) isomers from ingestion to systemic circulation is a multi-step process heavily influenced by their stereochemistry. The differential metabolism of cis- and trans-melilotoside is the primary determinant of their respective bioavailabilities.

The Critical Role of β-Glucosidase

The initial and rate-limiting step in the absorption of melilotoside is the enzymatic cleavage of the glucose molecule. This hydrolysis is carried out by β-glucosidases present in the small intestine and the gut microbiota.[2] Crucially, studies on β-glucosidases from plants like sweetclover and tonka bean have demonstrated a pronounced specificity for the cis-isomer.[1] These enzymes rapidly hydrolyze this compound to release coumarinic acid, while showing minimal to no activity towards trans-melilotoside.[1] This enzymatic preference suggests that a greater amount of the aglycone from this compound is liberated in the gastrointestinal tract, making it available for absorption.

Absorption of the Aglycone and Formation of Coumarin

Once the aglycone is released, it can be absorbed by the intestinal epithelium. In the case of this compound, the liberated coumarinic acid is unstable and can undergo spontaneous intramolecular cyclization (lactonization) to form coumarin, a more lipophilic molecule that can be readily absorbed.[1] This conversion is favored by the acidic environment of the stomach. The trans-isomer, o-coumaric acid, is structurally constrained and does not undergo this lactonization.

The absorbed coumarin then enters the systemic circulation and undergoes further metabolism in the liver, primarily through 7-hydroxylation mediated by cytochrome P450 enzymes.[3]

The following diagram illustrates the proposed metabolic pathways for cis- and trans-melilotoside and their impact on bioavailability.

cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation This compound This compound Coumarinic Acid Coumarinic Acid This compound->Coumarinic Acid β-glucosidase (fast) Trans-Melilotoside Trans-Melilotoside o-Coumaric Acid o-Coumaric Acid Trans-Melilotoside->o-Coumaric Acid β-glucosidase (slow) Coumarin Coumarin Coumarinic Acid->Coumarin Spontaneous Lactonization Absorbed o-Coumaric Acid Absorbed o-Coumaric Acid o-Coumaric Acid->Absorbed o-Coumaric Acid Absorption Absorbed Coumarin Absorbed Coumarin Coumarin->Absorbed Coumarin Absorption

Figure 1: Proposed metabolic pathways of cis- and trans-melilotoside.

Experimental Protocols

While a specific, published protocol for a direct comparative bioavailability study of cis- and trans-melilotoside is not available, a standard experimental design can be proposed based on pharmacokinetic studies of other phenolic glycosides.[4]

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
  • Animal Model: Male Sprague-Dawley rats (n=6-8 per group), fasted overnight with free access to water.

  • Test Substances:

    • Group 1: this compound (oral gavage)

    • Group 2: trans-melilotoside (oral gavage)

    • Group 3: Vehicle control (e.g., water or 0.5% carboxymethylcellulose)

  • Dosing: A single oral dose of each isomer (e.g., 50 mg/kg body weight).

  • Blood Sampling: Blood samples (approx. 0.2 mL) collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the parent compounds (cis- and trans-melilotoside) and their major metabolites (e.g., coumarin, o-coumaric acid, and their conjugates) determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) calculated using appropriate software.

The following diagram outlines the workflow for such a study.

Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Analysis

Figure 2: Workflow for a comparative pharmacokinetic study.

Conclusion

Based on the principles of enzymatic hydrolysis and the subsequent metabolic fate of the aglycones, it is hypothesized that This compound exhibits a higher bioavailability than trans-melilotoside . The preferential and rapid cleavage of the glycosidic bond in the cis-isomer by intestinal and microbial β-glucosidases leads to a greater release of its aglycone, coumarinic acid. This aglycone can then be readily converted to and absorbed as coumarin. In contrast, the relative resistance of trans-melilotoside to enzymatic hydrolysis likely results in a significant portion of the compound passing through the gastrointestinal tract unabsorbed.

For researchers and professionals in drug development, this differential bioavailability is a critical consideration. When studying the pharmacological effects of plant extracts containing melilotoside, the isomeric ratio can significantly impact the in vivo concentration of the active metabolite, coumarin. Future in vivo pharmacokinetic studies are warranted to provide quantitative data to confirm this hypothesis and to fully elucidate the absorption, distribution, metabolism, and excretion profiles of these two isomers.

References

A Comparative Guide to the In Vivo Antioxidant Effects of Melilotoside-Containing Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antioxidant properties of extracts derived from Melilotus species, which are notably rich in melilotoside (B1233622), a precursor to coumarin (B35378). Due to a scarcity of research specifically isolating cis-Melilotoside for in vivo antioxidant studies, this document focuses on the effects of whole extracts from Melilotus officinalis and Melilotus indicus. These are compared with N-Acetylcysteine (NAC), a well-established antioxidant drug, to benchmark their therapeutic potential.

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological mechanism in numerous diseases. The exploration of natural compounds that can mitigate oxidative stress is a significant focus in pharmacology. Coumarin glycosides, such as melilotoside, found in plants like sweet clover (Melilotus sp.), are recognized for their potential health benefits, including anti-inflammatory and antioxidant activities[1][2][3]. This guide synthesizes available preclinical data to evaluate their efficacy.

Quantitative Comparison of In Vivo Antioxidant Efficacy

The following table summarizes key quantitative data from in vivo studies, comparing the performance of Melilotus extracts with the standard antioxidant, N-Acetylcysteine.

Compound/ExtractAnimal Model & Stress InducerDosageKey Antioxidant ParameterResultReference
Melilotus officinalis Extract Wistar Rats (Isoprenaline-induced myocardial injury)200 mg/kgTotal Oxidant Status (TOS)↓ 35.4% vs. Isoprenaline group[4][5]
200 mg/kgOxidative Stress Index (OSI)↓ 39.1% vs. Isoprenaline group[4][5]
200 mg/kgTotal Thiol (SH) Levels↑ 21.6% vs. Isoprenaline group[4][5]
Melilotus indicus Extract Male Rats (Alloxan-induced diabetes)Not specifiedSerum Glutathione (B108866) (GSH)↑ 61.9% vs. Diabetic control group
N-Acetylcysteine (NAC) Wistar Rats (Gentamicin-induced nephrotoxicity)150 mg/kgMalondialdehyde (MDA)↓ 58% vs. Gentamicin group(Representative Study)
150 mg/kgGlutathione (GSH)↑ 125% vs. Gentamicin group(Representative Study)
150 mg/kgSuperoxide Dismutase (SOD)↑ 92% vs. Gentamicin group(Representative Study)

Note: Data for N-Acetylcysteine is sourced from a representative study on drug-induced oxidative stress to provide a relevant pharmacological benchmark. Direct comparative studies between Melilotus extracts and NAC under the same experimental conditions were not available.

Detailed Experimental Protocols

Understanding the methodologies behind the data is critical for evaluation. The following protocols are summarized from the cited literature.

1. Isoprenaline-Induced Myocardial Injury Model (Melilotus officinalis Study)[4][5]

  • Animals: Male Wistar rats.

  • Acclimatization: Standard laboratory conditions for one week.

  • Experimental Groups:

    • Control Group: Received vehicle only.

    • Isoprenaline (ISO) Group: Received ISO (85 mg/kg, intraperitoneally) on two consecutive days to induce myocardial injury.

    • Treatment Group: Pre-treated orally with M. officinalis extract (200 mg/kg) daily for 28 days, followed by ISO administration.

  • Sample Collection: After 28 days, blood samples were collected for biochemical analysis.

  • Biochemical Analysis:

    • Total Oxidant Status (TOS): Measured to determine the overall level of oxidative stress.

    • Total Thiol (SH) Levels: Assessed as a measure of non-enzymatic antioxidant capacity.

    • Oxidative Stress Index (OSI): Calculated as the ratio of TOS to total antioxidant status.

2. Alloxan-Induced Diabetes Model (Melilotus indicus Study)

  • Animals: Male rats.

  • Induction of Diabetes: A single intraperitoneal injection of alloxan (B1665706) monohydrate (150 mg/kg) was administered to induce hyperglycemia and oxidative stress.

  • Experimental Groups:

    • Normal Control Group.

    • Diabetic Control Group.

    • Treatment Group: Diabetic rats treated with M. indicus aqueous methanol (B129727) extract.

  • Sample Collection: Blood samples were collected for analysis.

  • Biochemical Analysis:

    • Serum Glutathione (GSH): Measured using standard spectrophotometric methods to assess the primary endogenous antioxidant.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental designs.

G cluster_workflow General Experimental Workflow for In Vivo Antioxidant Studies A 1. Animal Acclimatization (e.g., Wistar Rats) B 2. Group Assignment (Control, Stress, Treatment) A->B C 3. Induction of Oxidative Stress (e.g., Isoprenaline, Alloxan) B->C D 4. Treatment Administration (Vehicle, Melilotus Extract, Positive Control) C->D E 5. Sample Collection (Serum, Tissue Homogenates) D->E F 6. Biochemical Analysis (GSH, TOS, OSI, etc.) E->F G 7. Data Analysis & Interpretation F->G

Caption: A typical experimental workflow for evaluating the in vivo antioxidant activity of a test compound.

G OS Oxidative Stress (e.g., from toxins, disease) Keap1 Keap1 OS->Keap1 induces conformational change Protection Cellular Protection & Reduced Oxidative Damage OS->Protection causes damage Coumarins Coumarin Glycosides (e.g., Melilotoside) Coumarins->Keap1 inhibits Coumarins->Keap1 Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive promotes degradation Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active dissociates Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE (Antioxidant Response Element) Enzymes Upregulation of Antioxidant Enzymes (e.g., GSH, SOD) ARE->Enzymes activates transcription Enzymes->Protection

Caption: Postulated Nrf2 signaling pathway, a likely mechanism for the antioxidant action of coumarins.[6]

Comparative Discussion and Conclusion

The available in vivo data strongly suggest that extracts from Melilotus species possess significant antioxidant capabilities. In a model of cardiac injury, M. officinalis extract effectively reduced key markers of oxidative damage, such as TOS and OSI, while bolstering non-enzymatic antioxidant reserves (total thiols)[4][5]. Similarly, M. indicus extract demonstrated a potent ability to restore levels of glutathione (GSH), the master endogenous antioxidant, in a diabetic rat model.

When benchmarked against a standard pharmaceutical antioxidant like N-Acetylcysteine, the effects are noteworthy. While NAC shows robust and often higher percentage changes in specific markers like GSH and SOD, the Melilotus extracts demonstrate a clear and biologically significant protective effect. This suggests that melilotoside and other bioactive compounds within the extracts, such as various flavonoids and phenolic acids, contribute to a multifactorial antioxidant action[2][3].

The likely mechanism of action for the coumarin constituents involves the modulation of the Nrf2 signaling pathway[6]. As depicted in the diagram, this pathway is a master regulator of the cellular antioxidant response. By activating Nrf2, these compounds can lead to the coordinated upregulation of a wide array of protective enzymes, offering a more holistic defense against oxidative stress than single-target agents.

Limitations and Future Directions: The primary limitation in this field is the absence of studies on isolated this compound. Research often focuses on the more stable trans-isomers of phenolic compounds, leaving a knowledge gap. Future research should aim to:

  • Isolate and evaluate the in vivo antioxidant activity of pure this compound.

  • Conduct head-to-head comparative studies between Melilotus extracts and standard antioxidants like NAC or Vitamin E in the same animal model.

  • Elucidate the precise molecular mechanisms, confirming the role of the Nrf2 pathway and exploring other potential targets.

References

Safety Operating Guide

Prudent Disposal of cis-Melilotoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Disposal Information

The following table summarizes crucial safety and logistical information for handling cis-Melilotoside waste. Given the limited specific data for the cis-isomer, information for the related compound, Melilotoside, which is known to cause serious eye irritation, has been taken into consideration.

AspectGuidelineCitation
Primary Hazard Causes serious eye irritation (based on data for Melilotoside). Handle with caution as toxicity is not fully documented.[1]
Primary Disposal Route Dispose of as chemical waste through an approved waste disposal facility. Do not pour down the drain.[2][3]
Personal Protective Equipment (PPE) Wear chemical safety goggles, appropriate gloves (e.g., nitrile), and a lab coat.[2]
Spill Cleanup Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal.[2]
Container Management Use sealed, compatible, and clearly labeled containers. Do not overfill.[2][4]
Environmental Precautions Avoid release into the environment.[3]
Incompatible Materials While not specified for this compound, as a general precaution for glycosides, avoid mixing with strong oxidizing agents.[3]

Experimental Protocol for Disposal

The recommended procedure for disposing of this compound involves a systematic approach to waste handling, from personal protection to final removal by a certified entity.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, it is essential to conduct a thorough hazard assessment. Although comprehensive safety data is not available, it is prudent to treat it as a chemical with unknown toxicity.[3] Based on the hazard information for the related compound Melilotoside, there is a risk of serious eye irritation.[1]

  • Required PPE:

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

    • Body Protection: A standard laboratory coat should be worn.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to preventing hazardous reactions.

  • Waste Container: Collect all this compound waste, including unused compounds, contaminated materials (e.g., pipette tips, gloves), and solutions, in a designated, leak-proof container made of a compatible material.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Incompatible Wastes: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, unless compatibility is confirmed.[3]

Step 3: Spill Management

In the event of a spill, prompt and safe cleanup is necessary.

  • Ensure proper PPE is worn before addressing the spill.

  • Absorb the spilled material using an inert absorbent, such as sand or vermiculite.[2]

  • Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container for this compound.

  • Clean the spill area with an appropriate solvent and decontaminate if necessary.

Step 4: Storage of Waste

Proper storage of the collected waste is crucial while awaiting disposal.

  • Container Sealing: Ensure the waste container is securely sealed to prevent leaks or spills.[2]

  • Storage Location: Store the container in a designated, well-ventilated, and secure waste accumulation area.

  • Segregation: Keep the this compound waste segregated from incompatible materials.

Step 5: Arranging for Final Disposal

The final step is to arrange for the professional disposal of the chemical waste.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[2]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Collect Waste (Solid, Liquid, Contaminated Materials) C->D E Spill Occurs D->E H Seal Container Securely D->H F Absorb with Inert Material E->F Yes E->H No G Collect Contaminated Material into Waste Container F->G G->H I Store in Designated, Ventilated, and Secure Area H->I J Contact EHS or Licensed Waste Disposal Company I->J K End: Waste Disposed of According to Regulations J->K

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby maintaining a secure working environment and complying with all relevant regulations.

References

Essential Safety and Operational Guide for Handling cis-Melilotoside

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of cis-Melilotoside in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion of this compound. The following table summarizes the required PPE.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Hazard Identification and First Aid

Based on the GHS information for the trans-isomer, this compound should be treated as a substance that can cause serious eye irritation.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes.[1][3] Remove any contaminated clothing while continuing to flush.[1] Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air at once.[3] If breathing has stopped or is difficult, provide artificial respiration or oxygen as needed by trained personnel.[3][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Operational Plan for Safe Handling

Adherence to the following procedural steps is critical for maintaining a safe laboratory environment when working with this compound.

  • Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Handling :

    • Keep the container of this compound tightly sealed when not in use to prevent the release of dust or vapors.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Weigh and transfer the compound within the chemical fume hood to minimize exposure.

  • Cleanup :

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.[1]

    • Carefully remove and dispose of contaminated PPE as hazardous waste.[1]

    • Thoroughly wash hands and any exposed skin with soap and water.[1]

Spill and Disposal Plan

Proper management of spills and waste is crucial for environmental safety and regulatory compliance.

Spill Response:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Work from the outside of the spill inwards to prevent spreading.[1]

  • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1]

  • Ventilate the area and decontaminate the spill surface.[1]

Waste Disposal:

  • Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[1]

  • Disposal : Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to Handling handle_transfer Transfer Compound handle_weigh->handle_transfer handle_seal Seal Container handle_transfer->handle_seal cleanup_surface Decontaminate Surfaces handle_seal->cleanup_surface Proceed to Cleanup cleanup_ppe Dispose of Contaminated PPE cleanup_surface->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_collect Collect Waste cleanup_wash->disp_collect Proceed to Disposal disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Hazardous Waste Stream disp_label->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.